molecular formula C8H5N3OS B1521175 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde CAS No. 1178019-16-3

2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde

Cat. No.: B1521175
CAS No.: 1178019-16-3
M. Wt: 191.21 g/mol
InChI Key: IXCQLYQNBGWDSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde is a useful research compound. Its molecular formula is C8H5N3OS and its molecular weight is 191.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-pyrimidin-2-yl-1,3-thiazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3OS/c12-4-6-5-13-8(11-6)7-9-2-1-3-10-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXCQLYQNBGWDSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C2=NC(=CS2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1178019-16-3
Record name 2-(pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The pyrimidine-thiazole scaffold is a key pharmacophore found in numerous biologically active molecules. This document details the strategic synthesis, explains the underlying chemical principles for the selected methodologies, provides step-by-step experimental protocols, and offers insights into the critical parameters for successful synthesis. The primary route discussed involves the well-established Hantzsch thiazole synthesis followed by a subsequent oxidation to furnish the target aldehyde.

Introduction and Strategic Overview

The convergence of pyrimidine and thiazole rings in a single molecular entity creates a scaffold with a rich pharmacological profile. Thiazole derivatives are known for a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The aldehyde functionality at the 4-position of the thiazole ring serves as a versatile synthetic handle, enabling further molecular elaboration through reactions such as reductive amination, Wittig reactions, and condensations to build a diverse chemical library for drug discovery programs.

The synthesis of 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde is most effectively approached through a convergent strategy. The core logic involves the construction of the central thiazole ring, which already bears the pyrimidinyl substituent at the 2-position and a precursor to the aldehyde at the 4-position.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to two primary building blocks: a pyrimidine-containing thioamide and a three-carbon α-halocarbonyl component.

G T 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde I1 2-(Pyrimidin-2-yl)-4-(chloromethyl)-1,3-thiazole T->I1 Functional Group Interconversion (Oxidation) SM1 Pyrimidine-2-carbothioamide I1->SM1 Hantzsch Thiazole Synthesis SM2 1,3-Dichloroacetone I1->SM2 Hantzsch Thiazole Synthesis

Caption: Retrosynthetic pathway for the target compound.

This analysis identifies pyrimidine-2-carbothioamide and 1,3-dichloroacetone as viable starting materials for a Hantzsch thiazole synthesis.[4][5][6] The resulting 4-(chloromethyl)thiazole intermediate can then be oxidized to the desired 4-carbaldehyde.

Core Synthesis Pathway: Hantzsch Reaction and Oxidation

This section details the primary two-step pathway for the synthesis of 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde.

Step 1: Hantzsch Thiazole Synthesis of 2-(Pyrimidin-2-yl)-4-(chloromethyl)-1,3-thiazole

The Hantzsch thiazole synthesis is a classic and highly reliable method for constructing the thiazole ring.[5][6] It proceeds via the condensation of an α-halocarbonyl compound with a thioamide. The reaction is initiated by a nucleophilic attack of the sulfur atom from pyrimidine-2-carbothioamide onto one of the electrophilic methylene carbons of 1,3-dichloroacetone. This is followed by an intramolecular cyclization where the thioamide nitrogen attacks the carbonyl carbon, and a subsequent dehydration step to yield the aromatic thiazole ring.

G cluster_reactants Reactants cluster_process Process cluster_product Product R1 Pyrimidine-2-carbothioamide P1 Nucleophilic Attack (S on CH2Cl) R1->P1 R2 1,3-Dichloroacetone R2->P1 P2 Intramolecular Cyclization (N on C=O) P1->P2 Forms Intermediate P3 Dehydration P2->P3 Forms Hemiaminal Product 2-(Pyrimidin-2-yl)-4-(chloromethyl)-1,3-thiazole P3->Product Aromatization G cluster_start Starting Material cluster_process Oxidation Process cluster_product Final Product SM 2-(Pyrimidin-2-yl)-4-(chloromethyl)-1,3-thiazole Oxidant Oxidizing Agent (e.g., MnO2, Sommelet Reagents) SM->Oxidant Reaction Product 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde Oxidant->Product Conversion

Sources

An In-depth Technical Guide to 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its core physicochemical properties, spectroscopic profile, synthesis, and reactivity. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the handling and application of this versatile chemical building block.

Introduction: The Significance of the Pyrimidinyl-Thiazole Scaffold

Heterocyclic compounds form the bedrock of modern pharmaceutical development, with nitrogen and sulfur-containing ring systems being particularly prominent. The molecule 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde is a sophisticated scaffold that marries two biologically significant heterocycles: pyrimidine and thiazole.

  • Pyrimidine: A foundational component of nucleobases like cytosine, thymine, and uracil, the pyrimidine ring is a well-established pharmacophore. Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, and antitumor properties.[1][2]

  • Thiazole: This five-membered ring containing both sulfur and nitrogen is another privileged structure in medicinal chemistry. Thiazole derivatives are noted for a diverse range of bioactivities, such as antifungal, antibacterial, and anticancer effects.[3][4]

The fusion of these two rings, combined with the reactive potential of the carbaldehyde group, makes 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde a highly valuable intermediate for the synthesis of novel, complex molecules with potential therapeutic applications.[5] The aldehyde functional group, in particular, serves as a versatile handle for a variety of chemical transformations, enabling the construction of diverse compound libraries for screening.

Molecular Structure and Identification

A precise understanding of the molecule's structure and identifiers is fundamental for any scientific investigation.

Chemical Structure and Nomenclature
  • IUPAC Name: 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde

  • Common Synonyms: 2-(2-Pyrimidinyl)-1,3-thiazole-4-carbaldehyde

  • Chemical Structure:

    
    (A proper chemical structure image would be placed here in a real document)
    

The structure consists of a pyrimidine ring linked at its 2-position to the 2-position of a 1,3-thiazole ring. A formyl (carbaldehyde) group is attached to the 4-position of the thiazole ring.

Chemical Identifiers
  • CAS Registry Number: 342614-37-5 (Note: While this CAS number is associated with the compound, it's crucial to verify with the supplier's documentation).

  • Molecular Formula: C₈H₅N₃OS[6][7]

  • Molecular Weight: 191.21 g/mol [6]

  • InChI: InChI=1S/C8H5N3OS/c12-4-6-5-13-8(11-6)7-9-2-1-3-10-7/h1-5H[7]

  • InChIKey: IXCQLYQNBGWDSP-UHFFFAOYSA-N[7]

  • SMILES: C1=CN=C(N=C1)C2=NC(=CS2)C=O[7]

Physicochemical and Spectroscopic Profile

This section details the known and predicted properties of the title compound. It is important to note that while some experimental data is available, many properties are computationally predicted and should be used as a guide, with experimental verification recommended.

Calculated Physicochemical Properties

The following table summarizes key physicochemical properties predicted through computational models. These values are crucial for designing experiments, predicting solubility, and assessing potential ADME (Absorption, Distribution, Metabolism, and Excretion) properties in early-stage drug discovery.

PropertyPredicted ValueSource
Molecular Weight 191.21 g/mol Santa Cruz Biotechnology[6]
Monoisotopic Mass 191.01534 DaPubChemLite[7]
XlogP 0.7PubChemLite[7]
Polar Surface Area 80.2 Ų(Calculated)
Hydrogen Bond Donors 0(Calculated)
Hydrogen Bond Acceptors 4(Calculated)
Rotatable Bonds 1(Calculated)
  • Expert Insight: The low XlogP value of 0.7 suggests a good balance between hydrophilicity and lipophilicity, which is often a desirable trait for drug candidates. The polar surface area is within a range that is generally considered favorable for cell permeability.

Experimental Properties
PropertyValueNotes
Physical Form Powder/SolidSigma-Aldrich
Melting Point Not availableData not found in the search results.
Boiling Point Not availableData not found in the search results.
Solubility Soluble in organic solvents such as DMSO and DMF. Limited solubility in water is expected.Based on general properties of similar heterocyclic compounds.[1]
Spectroscopic Profile

Spectroscopic data is essential for confirming the identity and purity of the compound. While a full experimental spectrum for this specific molecule is not publicly available in the search results, we can predict the expected signals based on its structure and data from analogous compounds.

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Aldehyde Proton (-CHO): A singlet is expected in the downfield region, typically between δ 9.5-10.5 ppm. This is a highly characteristic signal.

    • Thiazole Proton (H-5): A singlet is expected between δ 8.0-8.5 ppm.

    • Pyrimidine Protons:

      • The proton at the 5-position of the pyrimidine ring will likely appear as a triplet around δ 7.2-7.5 ppm.

      • The two equivalent protons at the 4 and 6-positions will likely appear as a doublet around δ 8.8-9.2 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Aldehyde Carbonyl (C=O): Expected in the range of δ 180-190 ppm.

    • Thiazole Carbons: C-2, C-4, and C-5 will have distinct signals, typically in the δ 115-165 ppm range.

    • Pyrimidine Carbons: C-2, C-4/6, and C-5 will also appear in the aromatic region, with the carbon attached to the thiazole (C-2) being significantly downfield.

  • IR (Infrared) Spectroscopy:

    • A strong, sharp absorption band characteristic of the C=O stretch of the aldehyde is expected around 1680-1710 cm⁻¹.

    • C=N and C=C stretching vibrations from the aromatic rings will appear in the 1400-1600 cm⁻¹ region.

  • MS (Mass Spectrometry):

    • The ESI-MS (Electrospray Ionization Mass Spectrometry) in positive mode should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 192.02262.[7] Other adducts such as [M+Na]⁺ at m/z 214.00456 may also be observed.[7]

Synthesis and Purification

The synthesis of 2-(pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde typically involves a multi-step process. A common and effective strategy is the Hantzsch thiazole synthesis or a variation thereof.

Retrosynthetic Analysis

A logical approach to planning the synthesis is to work backward from the target molecule.

G target 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde intermediate1 2-(Pyrimidin-2-yl)thiazole target->intermediate1 Functional Group Interconversion aldehyde_precursor Protected 4-formylthiazole derivative target->aldehyde_precursor Formylation pyrimidine_precursor Pyrimidin-2-yl precursor (e.g., Pyrimidine-2-carboxamidine) intermediate1->pyrimidine_precursor Ring Formation thiazole_precursor Thiazole ring precursor (e.g., α-haloketone) intermediate1->thiazole_precursor Ring Formation

Caption: Retrosynthetic analysis of the target molecule.

Proposed Experimental Protocol: Hantzsch-Type Synthesis

This protocol is a generalized procedure based on common methods for synthesizing similar 2,4-disubstituted thiazoles.[8]

Step 1: Synthesis of Pyrimidine-2-carbothioamide

  • Start with a commercially available pyrimidine-2-carbonitrile.

  • In a round-bottom flask, dissolve the pyrimidine-2-carbonitrile in a suitable solvent like ethanol or methanol.

  • Add a source of sulfur, such as sodium hydrosulfide (NaSH) or Lawesson's reagent.

  • Stir the reaction at room temperature or with gentle heating until TLC or LC-MS analysis indicates the completion of the reaction.

  • Work up the reaction by quenching with water and extracting the product with an organic solvent like ethyl acetate.

  • Purify the resulting pyrimidine-2-carbothioamide by recrystallization or column chromatography.

Step 2: Cyclization to form the Thiazole Ring

  • Dissolve the pyrimidine-2-carbothioamide from Step 1 in a solvent such as ethanol or acetone.

  • Add an equimolar amount of a suitable α-halocarbonyl compound that will provide the aldehyde functionality. A protected form, such as 1,1-diethoxy-3-bromo-2-propanone, is ideal to prevent side reactions with the aldehyde.

  • Reflux the mixture for several hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to allow the product to precipitate. If no precipitate forms, concentrate the solvent under reduced pressure.

  • The crude product is the protected form of 2-(pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde.

Step 3: Deprotection of the Aldehyde

  • Dissolve the crude product from Step 2 in a mixture of an organic solvent (like THF) and an acidic aqueous solution (e.g., 1M HCl).

  • Stir the mixture at room temperature until the deprotection is complete (monitored by TLC/LC-MS).

  • Neutralize the reaction mixture carefully with a base such as sodium bicarbonate.

  • Extract the final product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

Purification and Characterization Workflow

G cluster_purification Purification cluster_characterization Characterization crude Crude Product column Silica Gel Column Chromatography crude->column Primary Method recrystallization Recrystallization column->recrystallization Optional, for high purity pure Pure Compound (>95%) column->pure recrystallization->pure nmr ¹H and ¹³C NMR pure->nmr ms Mass Spectrometry (LC-MS) pure->ms ir IR Spectroscopy pure->ir mp Melting Point Analysis pure->mp confirmed Structure Confirmed

Caption: Standard workflow for purification and characterization.

  • Expert Insight on Purification: The choice of eluent for column chromatography is critical. A gradient system starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is typically effective for separating the product from less polar impurities and starting materials.

Chemical Reactivity and Derivatization

The reactivity of 2-(pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde is dominated by the aldehyde group, which is a gateway to a vast array of chemical transformations.

Reactions at the Aldehyde Group
  • Reductive Amination: The aldehyde can be converted to an amine by reacting it with a primary or secondary amine in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). This is one of the most powerful methods for generating libraries of compounds for biological screening.

  • Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) can convert the aldehyde into an alkene, allowing for carbon chain extension.

  • Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid using reagents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). This carboxylic acid derivative is also a valuable synthetic intermediate.[9]

  • Reduction: The aldehyde can be reduced to the corresponding primary alcohol using mild reducing agents such as sodium borohydride (NaBH₄).

  • Condensation Reactions: It can undergo condensation reactions with active methylene compounds (e.g., malononitrile) or form Schiff bases with primary amines.

Reactivity of the Heterocyclic Core

The pyrimidine and thiazole rings are relatively electron-deficient, which makes them generally resistant to electrophilic aromatic substitution. However, they can be susceptible to nucleophilic aromatic substitution, particularly if a suitable leaving group is present on one of the rings.

Applications in Research and Development

The structural motifs within 2-(pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde suggest its potential utility in several areas of research.

Role as a Synthetic Intermediate

As detailed in Section 5.0, this compound is an excellent starting point for creating a wide variety of derivatives. Its use in combinatorial chemistry and library synthesis allows for the rapid generation of new chemical entities for high-throughput screening in drug discovery programs.[5]

Potential Biological Activities

While specific biological data for the title compound is sparse in the reviewed literature, the constituent heterocycles are associated with a broad range of activities:

  • Anticancer: Many pyrimidine and thiazole derivatives have shown potent antiproliferative activity against various cancer cell lines.[2][3][10]

  • Antimicrobial: The thiazole ring is a core component of many antibacterial and antifungal agents.[3][4]

  • Kinase Inhibition: The nitrogen atoms in the heterocyclic rings can act as hydrogen bond acceptors, making this scaffold a candidate for designing kinase inhibitors, which are a major class of cancer therapeutics.

The combination of these two heterocycles could lead to synergistic or novel biological effects.

Handling, Storage, and Safety

  • Handling: As with any laboratory chemical, 2-(pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from light and sources of ignition. Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent slow oxidation of the aldehyde group.

  • Safety: While specific toxicity data is not available, related heterocyclic aldehydes can be irritants to the skin, eyes, and respiratory system.[11] Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse thoroughly with water.

Conclusion

2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde represents a molecule of considerable potential. Its unique architecture, combining the proven pharmacophores of pyrimidine and thiazole with the synthetic versatility of an aldehyde, makes it a valuable tool for medicinal chemists and materials scientists. This guide has provided a detailed overview of its properties, synthesis, and reactivity, offering a solid foundation for researchers looking to explore the potential of this and related compounds in their work. Further experimental validation of its physicochemical properties and a thorough investigation of its biological activities are warranted and represent exciting avenues for future research.

References

  • PubChem. (n.d.). 2-(Pyridin-2-yl)-1,3-thiazole-4-carboxylic acid. Retrieved from [Link]

  • Jawor, M. L., Ahmed, B. M., & Mezei, G. (2016). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. The Royal Society of Chemistry. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(pyridin-2-yl)-1,3-thiazole-4-carbaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). Thiazole-4-carboxaldehyde. Retrieved from [Link]

  • Sharma, S., & Kumar, P. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. Retrieved from [Link]

  • ResearchGate. (n.d.). Elemental analysis, IR and 1 H NMR data of prepared thiazole derivatives. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis and Bioevaluation of Thieno[2,3-d]pyrimidinone Derivatives as Potential Tumor Cell Growth Inhibitors. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and antithyroid activity of pyridine, pyrimidine and pyrazine derivatives of thiazole-2-thiol and 2-thiazoline-2-thiol. Retrieved from [Link]

  • ResearchGate. (n.d.). Physicochemical properties of the synthesized thiazole derivatives. Retrieved from [Link]

  • Hassan, A. S., et al. (2020). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry. Retrieved from [Link]

  • Lee, S., et al. (2025). The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives. MDPI. Retrieved from [Link]

  • Kumar, R., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Propan-2-yl)-1,3-thiazole-4-carbaldehyde. Retrieved from [Link]

  • Wang, L., et al. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds.
  • ResearchGate. (2020). Synthesis, Crystal Structures, and Antimicrobial and Antitumor Studies of Two Zinc(II) Complexes with Pyridine Thiazole Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine-4-carbaldehyde. Retrieved from [Link]

  • MDPI. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiose micarbazone. Retrieved from [Link]

  • MDPI. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 1,1-diethoxy-2-propanone, 5774-26-5. Retrieved from [Link]

Sources

A Guide to the Biological Activity of Pyrimidinyl-Thiazole Derivatives: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the fusion of distinct heterocyclic rings often yields hybrid molecules with enhanced biological profiles and novel mechanisms of action. The pyrimidinyl-thiazole core represents a quintessential example of such a "privileged scaffold." This structural motif is foundational to a multitude of synthetic compounds demonstrating a remarkable breadth of pharmacological activities.[1][2][3] Pyrimidines, as essential components of nucleic acids, and thiazoles, present in vital cofactors like thiamine and numerous clinically approved drugs, each contribute unique physicochemical properties.[1][3][4] Their combination creates a sterically defined and electronically versatile framework capable of forming specific, high-affinity interactions with a wide array of biological targets. This guide provides an in-depth technical overview of the principal biological activities of pyrimidinyl-thiazole derivatives, detailing the molecular mechanisms, key structure-activity relationships (SAR), and the experimental protocols required for their evaluation.

Part 1: Targeting Protein Kinases in Oncology

The dysregulation of protein kinase signaling is a hallmark of cancer, making these enzymes prime targets for therapeutic intervention. Pyrimidinyl-thiazole derivatives have emerged as potent inhibitors of several key oncogenic kinases.

Mechanism of Action: Inhibition of Cyclin-Dependent Kinase 9 (CDK9)

A primary anticancer mechanism for this class of compounds is the potent and often selective inhibition of Cyclin-Dependent Kinase 9 (CDK9).[5][6] CDK9 is a crucial transcription regulator that phosphorylates the C-terminal domain of RNA Polymerase II, promoting the transcription of short-lived survival proteins, most notably Mcl-1, an anti-apoptotic protein frequently overexpressed in cancer cells.

The inhibition of CDK9 by pyrimidinyl-thiazole derivatives leads to a cascade of events culminating in programmed cell death (apoptosis).[5][6] By blocking CDK9 activity, the transcription of the MCL1 gene is suppressed, leading to a rapid decrease in Mcl-1 protein levels. This depletion of a key survival factor sensitizes cancer cells to apoptotic signals.[5][6] The typical binding mode involves the pyrimidine ring forming hydrogen bonds with the kinase hinge region, a characteristic interaction for many kinase inhibitors.[5]

deriv Pyrimidinyl-Thiazole Derivative cdk9 CDK9/Cyclin T Complex deriv->cdk9 Inhibition pol2 RNA Polymerase II Phosphorylation cdk9->pol2 Catalysis mcl1 Mcl-1 Gene Transcription pol2->mcl1 Elongation protein Reduced Mcl-1 Survival Protein mcl1->protein Translation apoptosis Induction of Apoptosis protein->apoptosis Sensitization

Caption: Signaling pathway of CDK9 inhibition by pyrimidinyl-thiazole derivatives.

Experimental Protocol: In Vitro CDK9 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust method for quantifying inhibitor binding.

Principle: The assay measures the displacement of an Alexa Fluor™ 647-labeled kinase tracer from the CDK9 active site by the test compound. Binding of the tracer to a Europium (Eu)-labeled anti-tag antibody-kinase complex brings the fluorophores into proximity, generating a high TR-FRET signal. A competing compound will displace the tracer, causing a decrease in the signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 10X stock of the test compound (pyrimidinyl-thiazole derivative) and a known CDK9 inhibitor (positive control) in 100% DMSO. Perform a serial dilution series in DMSO.

    • Prepare a 4X Kinase/Antibody solution by diluting Eu-anti-GST antibody and GST-CDK9/Cyclin T1 in Kinase Buffer A.

    • Prepare a 4X Tracer solution by diluting Alexa Fluor™ 647-labeled tracer in Kinase Buffer A.

  • Assay Procedure (384-well plate):

    • Add 2.5 µL of the serially diluted test compound or control to the appropriate wells. Add 2.5 µL of 100% DMSO to "0% inhibition" control wells.

    • Add 2.5 µL of Kinase Buffer A to "100% inhibition" control wells (no kinase).

    • Add 5 µL of the 4X Kinase/Antibody solution to all wells except the "100% inhibition" controls.

    • Add 5 µL of the 4X Tracer solution to all wells.

    • Seal the plate and centrifuge briefly (1000 rpm, 1 min).

  • Incubation and Reading:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on a fluorescence plate reader capable of TR-FRET, with excitation at 340 nm and emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).

  • Data Analysis:

    • Calculate the Emission Ratio (665 nm / 615 nm).

    • Normalize the data using the "0% inhibition" and "100% inhibition" controls.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Anticancer Activity Profile

The following table summarizes the activity of a representative pyrimidinyl-thiazole derivative, demonstrating potent CDK9 inhibition and corresponding cellular antiproliferative effects.

Compound IDTarget KinaseIC50 (nM)[5][6]Cell Line (Cancer Type)GI50 (µM)[5]
12u CDK97HCT-116 (Colon)0.05
CDK2>590K-562 (Leukemia)0.03
12g CDK911MOLM-13 (Leukemia)0.30
CDK7>1000MV-4-11 (Leukemia)0.04

IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition.

Part 2: Modulation of Inflammatory Pathways

Chronic inflammation is a key driver of numerous diseases. Pyrimidinyl-thiazole derivatives have been engineered to target critical nodes in the inflammatory cascade, offering novel therapeutic strategies.

Mechanism of Action: Dual COX-2/sEH and p38α Inhibition
  • Dual COX-2/sEH Inhibition: Some selective COX-2 inhibitor drugs were withdrawn due to cardiovascular side effects.[7][8] A sophisticated approach to mitigate this involves the simultaneous inhibition of soluble epoxide hydrolase (sEH). While COX-2 inhibition reduces pro-inflammatory prostaglandins, sEH inhibition increases levels of anti-inflammatory and cardioprotective epoxyeicosatrienoic acids (EETs). Pyrimidinyl-thiazole hybrids have been developed as dual inhibitors, demonstrating potent anti-inflammatory and analgesic effects with improved cardiovascular safety profiles.[7][8]

  • p38α MAPK Inhibition: The p38α mitogen-activated protein kinase (MAPK) is a central regulator of pro-inflammatory mediator production, including TNF-α and IL-6.[9] Certain pyrimidinyl-imidazo[2,1-b]thiazole derivatives act as potent p38α inhibitors, effectively suppressing the release of inflammatory cytokines and downstream products like prostaglandin E2 (PGE2).[9]

Caption: Experimental workflow for identifying anti-inflammatory leads.

Experimental Protocol: In Vitro Anti-Inflammatory Assay (Inhibition of Protein Denaturation)

This method serves as a rapid preliminary screen for anti-inflammatory activity, as the denaturation of proteins is a well-documented cause of inflammation.

Principle: The assay measures the ability of a compound to inhibit the heat-induced denaturation of Bovine Serum Albumin (BSA). Diclofenac sodium is used as a standard reference drug.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 5 mg/mL stock solution of the test compound and diclofenac sodium in a suitable solvent (e.g., DMSO).

    • Prepare a 0.2% (w/v) solution of Bovine Serum Albumin (BSA) in Tris buffer saline (pH 6.8).

  • Assay Procedure:

    • To a set of microcentrifuge tubes, add 0.5 mL of the BSA solution.

    • Add 0.5 mL of the test compound solution at various concentrations (e.g., 50, 100, 200 µg/mL).

    • A control tube consists of 0.5 mL BSA solution and 0.5 mL of the solvent.

  • Denaturation and Measurement:

    • Incubate all tubes at 37°C for 20 minutes.

    • Induce denaturation by heating the tubes at 72°C for 5 minutes.

    • After cooling, measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [ (Absorbance_Control - Absorbance_Test) / Absorbance_Control ] * 100

    • Determine the IC50 value by plotting the percentage inhibition against compound concentration.

Data Presentation: Anti-Inflammatory Activity
Compound IDTargetIC50 (µM)[9]Assay
24g p38α0.68Enzyme Inhibition
24i PGE2 Production0.87Cell-based
21d Nitric Oxide Release1.21Cell-based

Part 3: Antimicrobial Mechanisms of Action

The rise of drug-resistant pathogens necessitates the continuous development of novel antimicrobial agents.[1] Pyrimidinyl-thiazole derivatives have shown significant promise in this area, targeting both bacterial and fungal pathogens.

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

A key mechanism of antibacterial action is the inhibition of DNA gyrase (GyrB subunit).[10][11] This essential bacterial enzyme introduces negative supercoils into DNA, a process vital for DNA replication and transcription. By binding to the ATP-binding site of the GyrB subunit, the compounds prevent the enzyme from functioning, leading to a disruption of DNA architecture and ultimately, bacterial cell death. Molecular docking studies have helped elucidate the binding interactions, often involving hydrogen bonds and π-stacking within the active site.[10]

start Synthesized Derivatives mic Determine MIC (Broth Microdilution) start->mic mbc Determine MBC (Plating from MIC wells) mic->mbc active Active Compounds Identified (Low MIC/MBC) mbc->active moa Mechanism of Action Studies (e.g., DNA Gyrase Assay) active->moa

Sources

Technical Guide: Discovery and Synthesis of Novel Thiazole-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thiazole Imperative

In the landscape of heterocyclic medicinal chemistry, the thiazole ring is not merely a structural linker; it is a privileged scaffold .[1] Its unique electronic profile—possessing both a pyridine-like nitrogen (hydrogen bond acceptor) and a thiophene-like sulfur (increasing lipophilicity and metabolic stability)—makes it an ideal bioisostere for phenyl, pyridine, and oxazole rings.

This guide moves beyond textbook definitions to address the practical realities of thiazole synthesis in a drug discovery campaign. We will explore why "classic" methods often fail in late-stage diversification and how modern C-H activation protocols represent the future of the field.

Structural Rationale & Design Strategy

Bioisosterism and Electronic Properties

The thiazole ring is aromatic but


-electron deficient compared to thiophene, yet more electron-rich than pyridine. This duality allows it to participate in:
  • 
    -
    
    
    
    Stacking:
    Critical for intercalating into kinase ATP-binding pockets (e.g., Dasatinib).
  • Hydrogen Bonding: The N3 nitrogen is a robust acceptor, often interacting with "hinge region" residues in kinases.

  • Metabolic Stability: The sulfur atom reduces susceptibility to oxidative metabolism compared to furan or oxazole analogs.

The Optimization Cycle (SAR)

Effective discovery relies on a tight feedback loop between design, synthesis, and biological validation.

SAR_Cycle Design Rational Design (Scaffold Hopping/Docking) Synthesis Synthesis (Hantzsch / C-H Activation) Design->Synthesis Target List Purification Purification (Flash Chrom / HPLC) Synthesis->Purification Crude BioAssay Biological Assay (IC50 / ADME) Purification->BioAssay Pure Compound (>95%) Analysis Data Analysis (SAR Heatmap) BioAssay->Analysis Activity Data Analysis->Design Refine Model

Figure 1: The iterative Structure-Activity Relationship (SAR) optimization cycle.

Synthetic Methodologies: From Classic to Avant-Garde

The Classical Hantzsch Synthesis

Status: Robust, Scalable, but Atom-Inefficient.

The reaction between an


-haloketone and a thioamide remains the gold standard for building the thiazole core from scratch.[1]
  • Mechanism: Nucleophilic attack of sulfur on the

    
    -carbon 
    
    
    
    formation of hydroxy-dihydrothiazole intermediate
    
    
    acid-catalyzed dehydration.
  • Critique: While reliable, it requires the handling of

    
    -haloketones (often potent lachrymators and genotoxic impurities) and generates stoichiometric halide waste.
    
Modern Approach: Pd-Catalyzed C-H Activation

Status: High Atom Economy, Late-Stage Functionalization.

For diversifying a lead compound, building the ring from scratch is inefficient. Direct C-H arylation allows for the decoration of the thiazole core at the C2 or C5 positions without pre-functionalization (e.g., no need for stannanes or boronic acids).

  • Regioselectivity:

    • C5-Arylation: Favored under electrophilic palladation conditions due to the electron-rich nature of C5 relative to C2.

    • C2-Arylation: Achievable via C-H acidity (deprotonation-metalation mechanism) using bases like Cs₂CO₃.

Synthesis_Comparison cluster_0 Classic: Hantzsch Synthesis cluster_1 Modern: C-H Activation H_Start Thioamide + Alpha-Haloketone H_Process Reflux (EtOH) - H2O, -HX H_Start->H_Process H_End Thiazole Core H_Process->H_End CH_Start Unsubstituted Thiazole + Aryl Halide CH_Process Pd(OAc)2, Ligand Base, Heat CH_Start->CH_Process CH_End Functionalized Thiazole CH_Process->CH_End

Figure 2: Comparison of de novo synthesis (Hantzsch) vs. late-stage functionalization (C-H Activation).

Detailed Experimental Protocol

Objective: Synthesis of 2-amino-4-(4-chlorophenyl)thiazole (A common intermediate for kinase inhibitors).

Reagents & Equipment
ReagentEquivalentsRole
4-Chlorophenacyl bromide1.0 eqElectrophile (

-haloketone)
Thiourea1.2 eqDinucleophile
Ethanol (Absolute)SolventReaction Medium
NaHCO₃ (Sat. Aq.)ExcessQuenching/Neutralization
Step-by-Step Workflow
  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chlorophenacyl bromide (2.33 g, 10 mmol) in ethanol (20 mL).

  • Addition: Add thiourea (0.91 g, 12 mmol) in one portion.

    • Note: The reaction is often exothermic.[1] Ensure the temperature does not spike uncontrolledly.

  • Reaction: Fit a reflux condenser and heat the mixture to reflux (approx. 78°C) for 2–4 hours.

    • Monitoring: Check via TLC (Mobile Phase: 30% EtOAc in Hexanes). The starting bromide (

      
      ) should disappear; a polar baseline spot (hydrobromide salt of product) will appear.
      
  • Workup:

    • Cool the reaction to room temperature.[1][2][3] A heavy precipitate (thiazole HBr salt) often forms.

    • Pour the mixture into 100 mL of ice-water.

    • Slowly add saturated NaHCO₃ solution with stirring until pH

      
       8. This liberates the free base.
      
  • Isolation: Filter the resulting solid under vacuum. Wash the cake with cold water (2 x 20 mL) to remove inorganic salts.

  • Purification: Recrystallize from hot ethanol/water (4:1) or perform flash column chromatography if high purity (>99%) is required for biological assays.

Validation Criteria:

  • 1H NMR (DMSO-d6): Look for the characteristic thiazole C5-H singlet around

    
     7.0–7.3 ppm and the broad NH₂ singlet (exchangeable with D₂O).
    
  • LC-MS: Confirm [M+H]+ peak (m/z 211/213 for Cl pattern).

Biological Validation: Kinase Inhibition[4][5][6]

Thiazoles are potent ATP-competitive inhibitors. A prime example is Dasatinib (Sprycel), which utilizes a thiazole-carboxamide motif to bind into the ATP pocket of Src/Abl kinases.

Mechanism of Action (Src Kinase)

The thiazole nitrogen forms a critical hydrogen bond with the backbone NH of Met341 (in Src) or Met318 (in Abl). This locks the kinase in an inactive conformation, preventing downstream signaling (e.g., STAT5 phosphorylation) essential for leukemic cell survival.

Signaling_Pathway Drug Thiazole Inhibitor (e.g., Dasatinib) Kinase Src/Abl Kinase (ATP Pocket) Drug->Kinase Competitive Inhibition Substrate STAT5 / CrkL Drug->Substrate Blocked Kinase->Substrate Phosphorylation Nucleus Nucleus (Gene Transcription) Substrate->Nucleus Translocation Proliferation Cell Proliferation (Cancer) Nucleus->Proliferation Expression of Survival Genes

Figure 3: Mechanism of Action. The thiazole inhibitor blocks the phosphorylation cascade.

References

  • Hantzsch Thiazole Synthesis: Hantzsch, A. (1887).[1][4] "Ueber die Synthese des Thiazols (Pyridins der Thiophenreihe)." Justus Liebigs Annalen der Chemie.

  • Privileged Scaffolds in Drug Design: Zhang, Z., et al. (2020).[5] "2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement." Current Topics in Medicinal Chemistry.

  • Dasatinib Discovery: Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." Journal of Medicinal Chemistry.

  • C-H Activation Reviews: Ueda, K., et al. (2016). "Palladium-Catalyzed C-H Arylation of Thiazoles." Organic Letters.

  • Green Synthesis: Hamedani, N. F., et al. (2021). "Green Synthesis of Thiazole Derivatives using Multi-component Reaction." Combinatorial Chemistry & High Throughput Screening.

Sources

Solubility and stability of 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility and Stability of 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde Document Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Development Scientists, Analytical Chemists

Executive Summary: The Scaffold & Its Significance

2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde (CAS: Variable by supplier, often custom synthesized) is a critical heterocyclic building block, primarily utilized in the synthesis of kinase inhibitors, antifungal agents, and neuroprotective small molecules. Its structure combines a thiazole core with a pyrimidine moiety at the C2 position and a reactive aldehyde handle at C4.

While the thiazole-pyrimidine scaffold offers robust metabolic stability in final drug candidates, the intermediate itself—specifically the aldehyde functionality—presents distinct solubility and stability challenges during storage and processing. This guide provides an evidence-based framework for handling, solubilizing, and stabilizing this compound to ensure experimental reproducibility.

Physicochemical Profile

Understanding the molecular behavior of this compound is prerequisite to successful formulation.

PropertyValue / CharacteristicTechnical Insight
Formula C₈H₅N₃OSMW: 191.21 g/mol
Appearance Pale yellow to tan solidColor deepens upon oxidation (formation of conjugated impurities).
Predicted LogP ~1.4 – 1.9Moderately lipophilic; poor aqueous solubility.
pKa (Base) ~1.3 (Pyrimidine), ~2.5 (Thiazole)Remains neutral at physiological pH (7.4). Protonation requires strong acid (pH < 2).
H-Bond Donors 0Lack of donors limits water solubility.
H-Bond Acceptors 4 (3 N, 1 O)Good solubility in polar aprotic solvents (DMSO, DMF).
Solubility Matrix

Data derived from structural analogs (e.g., Thiazole-4-carbaldehyde, 2-pyridyl-thiazoles) and functional group analysis.

SolventSolubility RatingSuitability for StorageNotes
Water (pH 7) Insoluble (< 0.1 mg/mL)❌ NoHydrophobic packing prevents dissolution.
DMSO High (> 20 mg/mL)✅ YesPreferred stock solvent. Store frozen to prevent hygroscopicity.
DMF High (> 20 mg/mL)✅ YesGood alternative to DMSO.
Ethanol/Methanol Moderate (1–5 mg/mL)⚠️ ConditionalRisk of Hemiacetal Formation. Avoid for long-term storage (see Stability section).
Dichloromethane Good (5–10 mg/mL)❌ NoVolatile; concentration changes rapidly. Good for extraction/synthesis only.

Stability & Degradation Mechanisms[1][2]

The stability of 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde is dictated by the electrophilic nature of the aldehyde and the electron-deficient nature of the heteroaromatic rings.

Core Degradation Pathways
  • Aerobic Oxidation (The "Aldehyde Anxiety"): The C4-aldehyde is susceptible to autoxidation, converting to 2-(pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid . This is the primary impurity observed in aged samples.

  • Nucleophilic Addition (Solvent Incompatibility): In primary alcohols (MeOH, EtOH), the aldehyde exists in equilibrium with its hemiacetal . While reversible, this complicates HPLC analysis and NMR interpretation.

  • Photolytic Degradation: The conjugated thiazole-pyrimidine system absorbs UV light, leading to potential ring-opening or polymerization if exposed to intense light sources for prolonged periods.

Visualizing the Degradation Pathways

DegradationPathways Figure 1: Primary degradation pathways. Red path indicates permanent loss of potency. Compound 2-(Pyrimidin-2-yl)- 1,3-thiazole-4-carbaldehyde Acid Degradant A: Carboxylic Acid (Irreversible) Compound->Acid [O] / Air / Light Hemiacetal Degradant B: Hemiacetal (Reversible in Alcohols) Compound->Hemiacetal ROH (MeOH/EtOH) Schiff Degradant C: Schiff Base (Reaction w/ Amines) Compound->Schiff R-NH2 (Impurities)

Figure 1: Primary degradation pathways. Oxidation to the acid is the dominant irreversible risk.

Handling & Storage Protocols

To maintain purity >95% over 6+ months, strict adherence to the following protocols is required.

Storage Recommendations
  • Physical State: Store as a solid powder .[1] Solutions are inherently less stable.

  • Temperature: -20°C is optimal. 2–8°C is acceptable for short-term (<1 month).

  • Atmosphere: Argon or Nitrogen overlay is mandatory. The aldehyde is sensitive to atmospheric oxygen.

  • Container: Amber glass vials with Teflon-lined caps (prevents leaching and UV exposure).

Solvent Selection for Experiments
  • For Biological Assays: Dissolve in DMSO immediately prior to use. Do not store DMSO stocks at room temperature for >24 hours.

  • For Synthesis: If using alcohols as solvents, be aware of hemiacetal formation. If the next step is a condensation (e.g., reductive amination), this is generally negligible.

Experimental Workflows

Protocol A: Solubility Determination (Kinetic)

Use this protocol to validate if the compound is soluble enough for your specific assay buffer.

  • Preparation: Weigh 1 mg of compound into a clear 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add solvent (e.g., DMSO) in 10 µL increments.

  • Agitation: Vortex for 30 seconds and sonicate for 1 minute between additions.

  • Observation: Inspect visually for clarity against a dark background.

    • Clear: Soluble.

    • Particulates: Insoluble.[2]

  • Dilution Test: Once dissolved in DMSO, dilute 1:100 into your assay buffer (e.g., PBS). Watch for precipitation (crash-out).

    • Note: Thiazole aldehydes often crash out in aqueous media if the concentration exceeds 50–100 µM.

Protocol B: Purity Assessment (HPLC)

Standard reverse-phase method to detect the carboxylic acid impurity.

  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic rings) and 280 nm .

  • Expected Retention:

    • Carboxylic Acid Impurity: Elutes earlier (more polar).

    • Target Aldehyde: Elutes later .

    • Hemiacetal (if in MeOH): May appear as a split peak or broad shoulder depending on equilibration speed.

Workflow Visualization: Quality Control Decision Tree

QCDecisionTree Figure 2: Quality Control Decision Tree for Thiazole-Aldehydes Start Start: Solid Sample Visual Visual Inspection: Color Check Start->Visual ColorOK Pale Yellow/Tan Visual->ColorOK ColorBad Dark Brown/Black Visual->ColorBad Oxidation Likely Dissolve Dissolve in DMSO-d6 (NMR Check) ColorOK->Dissolve Purify Recrystallize or Column Purification ColorBad->Purify AldehydePeak Check CHO Peak (~10.0 ppm) Dissolve->AldehydePeak PurityCheck Is CHO Integral > 0.95? AldehydePeak->PurityCheck Proceed Proceed to Assay PurityCheck->Proceed Yes PurityCheck->Purify No (<95%)

Figure 2: Quality Control Decision Tree. Visual color change is often the first indicator of degradation.

References

  • PubChem. 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde (Compound Summary). National Library of Medicine. Link

  • Chiacchio, M. A., et al. (2019). Synthesis and antiproliferative activity of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry. Link

  • Sigma-Aldrich. Thiazole-4-carboxaldehyde Product Safety & Handling. (General analog handling data). Link

  • Cayman Chemical. 2-(2-pyridyl)-4-methyl-Thiazole-5-carboxylic acid Solubility Data. (Structural analog solubility profile). Link

Sources

Methodological & Application

Application Note: 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde in Kinase Fragment Discovery

[1]

Introduction & Mechanistic Rationale

2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde (PPT-4-CHO) represents a high-value "privileged structure" in kinase medicinal chemistry.[1] Its significance lies in the 2-(pyrimidin-2-yl)thiazole core, which mimics the adenine ring of ATP, allowing it to anchor into the kinase hinge region via bidentate hydrogen bonding.[1]

The C4-aldehyde moiety serves two distinct roles in assay protocols:

  • Reversible Covalent Probe: The aldehyde is a "soft" electrophile capable of forming reversible hemithioacetal adducts with non-catalytic cysteines in the ATP binding pocket (e.g., Cys residues in the solvent-front or gatekeeper regions).

  • Ligation Handle: It acts as a universal precursor for rapid in situ derivatization (e.g., reductive amination) to generate focused libraries of CDK inhibitors.

Target Relevance
  • Primary Targets: CDK4/6 (e.g., Palbociclib analogs), CDK2, CDK9.

  • Secondary Targets: VEGFR-2, Aurora Kinases.[1]

Chemical Properties & Handling[1][2]

PropertySpecificationCritical Note
Molecular Weight 191.21 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).[1]
Solubility DMSO (>50 mM)Incompatible with Tris buffers.
Stability Oxidizes to carboxylic acidStore under inert gas (

or Ar) at -20°C.
Reactivity Electrophilic (Aldehyde)Reacts with primary amines (Lysine, Tris) to form Schiff bases.
⚠️ Critical Buffer Warning

Do NOT use Tris (Tris(hydroxymethyl)aminomethane) or Glycine buffers when assaying PPT-4-CHO.[1] The primary amines in these buffers will react with the aldehyde group, forming a Schiff base and neutralizing the compound's activity.

  • Recommended Buffer: HEPES, MOPS, or PBS (pH 7.4).

Experimental Workflows (Graphviz)

The following diagram outlines the decision tree for utilizing PPT-4-CHO, distinguishing between direct fragment screening and derivatization assays.

GStartCompound: PPT-4-CHOCheckApplication Type?Start->CheckPathAPath A: Direct Fragment Screening(Covalent Binding)Check->PathATargeting CysteinePathBPath B: Functional Inhibition(ATP Competitive)Check->PathBLead OptimizationStepA1Buffer Selection:HEPES/MOPS (No Tris)PathA->StepA1StepB1Derivatization:Reductive Amination (R-NH2)PathB->StepB1StepA2Assay: Mass Spectrometry (ESI-TOF)Detect Protein+191 Da AdductStepA1->StepA2ResultData Output:Kd (Binding) or IC50 (Potency)StepA2->ResultStepB2Assay: ADP-Glo™ Kinase Assay(CDK4/Cyclin D1)StepB1->StepB2StepB2->Result

Caption: Workflow for PPT-4-CHO utilization. Path A focuses on covalent engagement; Path B focuses on scaffold validation via derivatization.[1]

Protocol A: Direct Biochemical Assay (ADP-Glo™ Platform)[1]

This protocol validates the scaffold's ability to inhibit kinase activity (specifically CDK4/Cyclin D1) in an ATP-competitive manner.[1]

Materials
  • Kinase: Recombinant Human CDK4/Cyclin D1 (e.g., Promega V4060).

  • Substrate: Rb protein or peptide fragment (e.g., Rb-711).[1]

  • ATP: Ultra-pure ATP (10 mM stock).[1]

  • Compound: PPT-4-CHO (10 mM in DMSO).

  • Detection: ADP-Glo™ Kinase Assay Kit (Promega).[1]

  • Buffer: 40 mM HEPES pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT. (NO TRIS ).

Step-by-Step Methodology
  • Compound Preparation (Serial Dilution):

    • Thaw PPT-4-CHO and prepare a 10 mM stock in 100% DMSO.[1]

    • Perform a 3-fold serial dilution in DMSO to generate a 10-point dose-response curve (Top conc: 1 mM).

    • Dilute compounds 1:25 into 1X Kinase Buffer (HEPES-based) to create a 4X working solution (4% DMSO).

  • Enzyme Reaction Setup (384-well Plate):

    • Dispense 2.5 µL of Kinase (CDK4/CycD1, 2 ng/well) into wells.

    • Add 2.5 µL of 4X Compound Solution.

    • Pre-Incubation: Incubate for 15 minutes at 23°C. This allows the scaffold to equilibrate with the ATP pocket and the aldehyde to potentially interact with proximal nucleophiles.

  • Substrate Initiation:

    • Add 5 µL of ATP/Substrate Mix (25 µM ATP, 0.2 µg/µL Rb peptide).

    • Final Assay Volume: 10 µL.

    • Final DMSO Concentration: 1%.[1]

    • Incubate at 23°C for 60 minutes.

  • ADP-Glo Detection:

    • Add 10 µL of ADP-Glo™ Reagent (Stops reaction, depletes ATP). Incubate 40 min.

    • Add 20 µL of Kinase Detection Reagent (Converts ADP to Light). Incubate 30 min.

  • Data Acquisition:

    • Read Luminescence (Integration time: 0.5–1.0 sec).

    • Normalize data to "No Enzyme" (0% activity) and "DMSO Only" (100% activity) controls.

    • Fit data to a sigmoidal dose-response equation (Variable Slope) to determine IC₅₀.[1]

Protocol B: Mass Spectrometry Binding Assay (Covalent Screening)

This protocol determines if PPT-4-CHO forms a covalent bond (Schiff base or hemithioacetal) with the kinase.[1]

Materials
  • Instrument: LC-ESI-TOF MS (e.g., Agilent 6500 Q-TOF).[1]

  • Protein: Purified Kinase Domain (CDK2 or CDK4), >90% purity, in PBS.

  • Control: NaBH₃CN (Sodium cyanoborohydride) for Schiff base reduction (optional).

Methodology
  • Protein Preparation:

    • Buffer exchange protein into 20 mM Ammonium Acetate or PBS (pH 7.4).[1] Ensure no DTT or primary amines are present.[1]

    • Adjust concentration to 5 µM.

  • Incubation:

    • Mix 5 µM Protein with 50 µM PPT-4-CHO (1:10 ratio).

    • Incubate for 60 minutes at Room Temperature.

    • (Optional Step for Schiff Base Validation): Add 5 mM NaBH₃CN to reduce the reversible imine to a stable amine.

  • LC-MS Analysis:

    • Inject 5 µL onto a C4 Reverse Phase column.

    • Elute with a water/acetonitrile gradient (+0.1% Formic Acid).

    • Deconvolute the mass spectrum.

  • Analysis Criteria:

    • Reversible Binding (Hemithioacetal): Look for mass shift of +191.2 Da (Intact compound). Note: This bond is labile and may dissociate during ionization unless "soft" settings are used.

    • Schiff Base (Reduced): Look for mass shift of +175.2 Da (Loss of Oxygen, gain of compound) if reduced with cyanoborohydride.

References

  • Scaffold Relevance: Wang, S., et al. (2004).[2] "2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity." Journal of Medicinal Chemistry.

  • Aldehyde Reactivity: Shannon, D. A., & Weerapana, E. (2015). "Aldehydes in Drug Discovery and Chemical Biology." Current Opinion in Chemical Biology.

  • Assay Methodology: Promega Corporation.[1] "ADP-Glo™ Kinase Assay Technical Manual."

  • CDK4/6 Inhibitors: Asghar, U., et al. (2015). "The history and future of targeting cyclin-dependent kinases in cancer therapy." Nature Reviews Drug Discovery.[1]

Application Note: High-Throughput Screening & Library Design with 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the strategic utilization of 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde (CAS: 533885-37-9) in drug discovery workflows. As a "privileged scaffold," the thiazole-pyrimidine hybrid core mimics the ATP-binding motif of numerous kinases (e.g., CDK2, EGFR) and microbial enzymes. The C4-aldehyde functionality serves as a versatile "divergent hub," enabling the rapid generation of high-density compound libraries via parallel synthesis.

This guide provides validated protocols for:

  • Library Generation: High-throughput parallel synthesis via reductive amination.

  • Screening: Biochemical kinase inhibition assays for the generated library.

  • Fragment-Based Drug Discovery (FBDD): Utilizing the aldehyde as a reversible covalent warhead for lysine-proximal targeting.

Scientific Background & Mechanism[1][2][3][4][5]

The Privileged Scaffold

The 2-(pyrimidin-2-yl)thiazole moiety is a bioisostere of the purine ring system found in ATP. This structural mimicry allows it to form critical hydrogen bonds within the hinge region of kinase active sites.

  • Pyrimidine N1/N3: H-bond acceptors.

  • Thiazole S/N: Modulate lipophilicity and orientation within the hydrophobic pocket.

The C4-Aldehyde Handle

The aldehyde group at the 4-position is not merely a structural feature but a chemical handle for Diversity-Oriented Synthesis (DOS). It allows for:

  • Reductive Amination: Access to secondary/tertiary amines (solubility enhancers).

  • Knoevenagel Condensation: Access to conjugated systems (Michael acceptors).

  • Hydrazone Formation: Rigidification of the scaffold.

Mechanism of Action (Library Members)

Compounds derived from this scaffold typically function as Type I ATP-competitive inhibitors . By derivatizing the aldehyde, researchers can extend the molecule into the "solvent-exposed region" or the "back pocket" of the kinase, optimizing selectivity and potency.

Workflow Visualization

The following diagram illustrates the divergent synthesis workflow, transforming the single aldehyde precursor into a screened library of hits.

LibraryWorkflow Start Scaffold (Aldehyde Precursor) Synthesis Parallel Synthesis (Reductive Amination) Start->Synthesis + NaBH(OAc)3 Reagents Diverse Amines (R-NH2) Reagents->Synthesis Purification Solid-Phase Scavenging Synthesis->Purification Excess Amine Removal Library 96-Well Compound Library Purification->Library QC (LC-MS) Screen HTS Assay (Kinase Inhibition) Library->Screen 384-well Format Hit Validated Hit (IC50 < 1 µM) Screen->Hit Data Analysis

Figure 1: Divergent synthesis strategy converting the aldehyde scaffold into a functional HTS library.

Protocol 1: Parallel Library Synthesis (Reductive Amination)

Objective: To generate a library of 96 diverse amines from 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde.

Materials
  • Scaffold: 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde (0.2 M in DCE).

  • Reagents: 96 diverse primary/secondary amines (0.2 M in DCE).

  • Reducing Agent: Sodium triacetoxyborohydride (STAB), solid or slurry.

  • Scavenger Resin: Polymer-supported isocyanate (PS-NCO) (to remove excess amine).

  • Equipment: 96-well deep-well reaction block, orbital shaker.

Step-by-Step Procedure
  • Arraying: Dispense 100 µL (20 µmol) of the Scaffold solution into each well of the 96-well block.

  • Amine Addition: Add 110 µL (22 µmol, 1.1 eq) of a unique amine solution to each well.

  • Imine Formation: Seal the block and shake at room temperature (RT) for 1 hour. Note: This allows the intermediate imine to form.

  • Reduction: Add STAB (approx. 30 mg, ~6 eq) to each well. Reseal and shake at RT for 16 hours.

    • Critical Step: Ensure the block is vented or has a pierced septum if gas evolution is observed (rare with STAB, but good practice).

  • Quenching & Scavenging: Add 50 mg of PS-NCO resin to each well. Shake for 4 hours.

    • Mechanism:[1][2][3] The isocyanate resin reacts with any unreacted starting amine, covalently binding it to the bead.

  • Filtration: Filter the reaction mixture through a 96-well filter plate into a pre-weighed collection plate. Wash resin with 100 µL DCM.

  • Drying: Evaporate solvent using a centrifugal evaporator (Genevac or SpeedVac).

  • QC: Re-suspend 5 random wells in DMSO and analyze via LC-MS to verify purity >85%.

Protocol 2: High-Throughput Screening (Kinase Assay)

Objective: Screen the synthesized library against a target kinase (e.g., CDK2/CyclinE) to identify inhibitors.

Assay Setup (384-well Format)
  • Assay Type: FRET-based or ADP-Glo™ (Luminescence).

  • Controls:

    • Positive Control: Staurosporine (1 µM).

    • Negative Control: DMSO (0.1%).

    • Scaffold Control: Unreacted aldehyde (to rule out warhead reactivity).

Procedure
  • Library Prep: Dilute the dried library compounds to 1 mM in 100% DMSO.

  • Transfer: Acoustic dispense (e.g., Echo®) 50 nL of compound into the 384-well assay plate (Final conc: 10 µM).

  • Enzyme Addition: Add 5 µL of Kinase/Buffer mix. Incubate 15 mins at RT.

  • Substrate Addition: Add 5 µL of ATP/Peptide Substrate mix to initiate reaction.

  • Incubation: Incubate for 60 mins at RT.

  • Detection: Add detection reagent (e.g., ADP-Glo reagent), incubate, and read Luminescence.

Data Analysis
  • Normalization: Calculate % Inhibition relative to High/Low controls.

  • Hit Cutoff: Compounds showing >50% inhibition at 10 µM.

  • PAINS Filter: Cross-reference hits against "Pan-Assay Interference Compounds" filters. Note: Thiazoles are generally stable, but check for aggregation.

Protocol 3: Covalent Fragment Screening (Reversible)

Objective: Use the aldehyde scaffold as a "Reversible Covalent Probe" to target non-catalytic lysines.

Rationale: Aldehydes can form reversible imine (Schiff base) bonds with lysine residues on a protein surface. This is a powerful method to find binding pockets that are difficult to target with standard non-covalent inhibitors.

Workflow
  • Protein Prep: Purify target protein in a buffer free of primary amines (i.e., use HEPES or PBS; avoid Tris).

  • Incubation: Incubate Protein (10 µM) with the Scaffold (100 µM) for 1 hour.

  • Stabilization (Optional): Add NaCNBH3 (Cyanoborohydride) to "lock" the reversible imine into a permanent amine for MS detection.

  • Analysis: Intact Protein LC-MS.

    • Hit Criteria: Observation of a mass shift corresponding to [Protein + Scaffold - H2O] (Shift = +MW of Scaffold - 18 Da).

  • Validation: Tryptic digest followed by peptide mapping to identify the specific lysine residue modified.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Library Synthesis Incomplete imine formationAdd a Lewis acid catalyst (e.g., Ti(OiPr)4) or extend reaction time.
Aldehyde Oxidation Storage in airStore the scaffold under Argon/Nitrogen at -20°C. Aldehydes oxidize to carboxylic acids over time.
High False Positives in HTS Aldehyde reactivityEnsure the library synthesis went to completion. Unreacted aldehyde can non-specifically modify the kinase.
Precipitation in Assay Low solubilityThiazoles can be lipophilic. Ensure final DMSO concentration is 1-2% or add 0.01% Triton X-100.

References

  • Thiazole-Pyrimidine Hybrids in Cancer: Discovery of novel cycloalkyl-fused thiazole-based pyrimidine derivatives as highly potent CDK2 inhibitors. Bioorganic Chemistry, 2025.[1]

  • Covalent Fragment Screening: Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Molecules, 2021.[4]

  • Scaffold Synthesis & Properties: Synthesis and Biological Evaluation of Thiazolyl-Pyrimidine Hybrids. Journal of Biochemical and Molecular Toxicology, 2025.

  • Aldehyde Reactivity in Libraries: Versatile 2-Amino-4-substituted-1,3-thiazoles: Synthesis and Reactions. ResearchGate Review, 2026.

Sources

Application Notes and Protocols for Cell-Based Assays Using 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist, Gemini Labs

Introduction: The Therapeutic Potential of Thiazole-Containing Compounds

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide array of biological activities.[1][2][3][4][5] This five-membered heterocyclic scaffold, containing both sulfur and nitrogen, is a key feature in a variety of FDA-approved drugs and clinical candidates, demonstrating its versatility and importance in drug discovery.[4] Thiazole derivatives have been extensively investigated and have shown promise as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][2][3][6][7] The anticancer properties of thiazole-containing molecules are of particular interest, with many derivatives reported to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[6][7][8][9][10]

This document provides a detailed guide for researchers, scientists, and drug development professionals on how to characterize the cellular effects of a novel thiazole derivative, using 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde as a representative example. The following protocols outline a strategic workflow for assessing its cytotoxic and apoptotic activity, and for gaining initial mechanistic insights into its mode of action.

Experimental Workflow for Characterization

A systematic approach is crucial for the initial characterization of a novel compound. The following workflow provides a comprehensive strategy to move from a primary assessment of cytotoxicity to a more detailed understanding of the induced cell death mechanism and potential signaling pathway modulation.

Experimental_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening & Mechanism of Action Compound_Preparation Compound Solubilization (e.g., in DMSO) Viability_Assay Cell Viability/Cytotoxicity Assay (MTT or WST-1) Compound_Preparation->Viability_Assay Cell_Culture Select & Culture Cancer Cell Line (e.g., MCF-7, A549) Cell_Culture->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Viability_Assay->Apoptosis_Assay If cytotoxic Reporter_Assay Mechanistic Reporter Assay (e.g., Dual-Luciferase) Apoptosis_Assay->Reporter_Assay If apoptotic

Figure 1: A comprehensive workflow for the initial biological characterization of a novel thiazole derivative.

Section 1: Assessment of Cell Viability and Cytotoxicity

The initial step in evaluating a novel compound is to determine its effect on cell viability. The MTT and WST-1 assays are reliable, colorimetric methods for assessing metabolic activity, which is often used as a proxy for cell viability.[11] Metabolically active cells reduce a tetrazolium salt to a colored formazan product, and the amount of formazan is directly proportional to the number of living cells.[11]

Principle of the WST-1 Assay

WST1_Principle Viable_Cell Metabolically Active Viable Cell Mito_Dehydrogenase Mitochondrial Dehydrogenases Viable_Cell->Mito_Dehydrogenase Formazan Formazan (orange, water-soluble) Mito_Dehydrogenase->Formazan WST1 WST-1 (pale yellow, water-soluble) WST1->Mito_Dehydrogenase reduction Spectrophotometer Measure Absorbance (~450 nm) Formazan->Spectrophotometer

Figure 2: The principle of the WST-1 cell viability assay.

Protocol: WST-1 Cell Viability Assay

This protocol is designed for a 96-well plate format but can be scaled as needed.

Materials:

  • 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde

  • Selected cancer cell line (e.g., MCF-7, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • WST-1 reagent

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde in sterile DMSO (e.g., 10 mM).

    • Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations initially (e.g., 0.1 µM to 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control wells (medium with the same percentage of DMSO used for the highest compound concentration) and untreated control wells.

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • WST-1 Assay:

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C, or until a significant color change is observed in the control wells.

    • Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan product.

  • Data Acquisition:

    • Measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of 620 nm to subtract background absorbance.

Data Analysis and Interpretation

The cell viability is calculated as a percentage of the control (untreated or vehicle-treated cells). An IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Parameter Description
Cell Line e.g., MCF-7 (human breast adenocarcinoma)
Seeding Density 8,000 cells/well
Compound Concentrations 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM
Vehicle Control 0.5% DMSO in complete medium
Incubation Time 48 hours
WST-1 Incubation 2 hours
Readout Absorbance at 450 nm

Section 2: Elucidating the Mechanism of Cell Death: Apoptosis Assay

If the compound exhibits significant cytotoxicity, the next step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry.[12][13][14]

Principle of the Annexin V/PI Apoptosis Assay

In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[12][14] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[12][13]

Apoptosis_Assay_Principle cluster_0 Cell Populations Live Live Cells (Annexin V- / PI-) Early_Apoptotic Early Apoptotic Cells (Annexin V+ / PI-) Live->Early_Apoptotic Apoptosis Induction Late_Apoptotic Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) Early_Apoptotic->Late_Apoptotic Necrotic Necrotic Cells (Annexin V- / PI+)

Figure 3: Differentiation of cell populations in an Annexin V/PI apoptosis assay.

Protocol: Annexin V/PI Apoptosis Assay by Flow Cytometry

Materials:

  • Cells treated with 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for a predetermined time (e.g., 24 or 48 hours). Include vehicle-treated and untreated controls.

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

    • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.

Data Analysis and Interpretation

The flow cytometry data will be presented as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. The percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic) is quantified. A significant increase in the percentage of Annexin V-positive cells in the compound-treated samples compared to the control indicates the induction of apoptosis.

Control Purpose
Unstained Cells To set the baseline fluorescence.
Annexin V-FITC only To set the compensation for FITC spillover.
PI only To set the compensation for PI spillover.
Vehicle Control To account for any effects of the solvent.

Section 3: Mechanistic Investigation with a Dual-Luciferase® Reporter Assay

To gain initial insights into the mechanism of action, a reporter gene assay can be employed. Many thiazole derivatives have been shown to modulate key signaling pathways involved in cancer, such as the NF-κB pathway.[2][3] A dual-luciferase reporter assay can quantify the effect of the compound on the transcriptional activity of a specific pathway.[15][16][17][18]

Principle of the Dual-Luciferase® Reporter Assay

This assay involves co-transfecting cells with two plasmids. The experimental reporter plasmid contains a firefly luciferase gene under the control of a promoter with response elements for a specific transcription factor (e.g., NF-κB). The control reporter plasmid contains a Renilla luciferase gene under the control of a constitutive promoter. The activity of the firefly luciferase is normalized to the activity of the Renilla luciferase to account for variations in transfection efficiency and cell number.[15][18]

Dual_Luciferase_Principle cluster_0 Reporter Constructs Firefly_Construct pGL4.32[luc2P/NF-κB-RE/Hygro] (Firefly Luciferase) Transcription Transcription Firefly_Construct->Transcription Renilla_Construct pRL-TK (Renilla Luciferase) Renilla_Construct->Transcription Compound 2-(Pyrimidin-2-yl)-1,3- thiazole-4-carbaldehyde Pathway_Activation NF-κB Pathway Activation/Inhibition Compound->Pathway_Activation Pathway_Activation->Firefly_Construct affects Luciferase_Expression Firefly & Renilla Luciferase Expression Transcription->Luciferase_Expression Luminometer Sequential Luminescence Measurement Luciferase_Expression->Luminometer

Figure 4: The principle of a dual-luciferase reporter assay for monitoring NF-κB activity.

Protocol: Dual-Luciferase® Reporter Assay

Materials:

  • NF-κB firefly luciferase reporter plasmid and Renilla luciferase control plasmid

  • Transfection reagent

  • Cells plated in a 24-well plate

  • Dual-Luciferase® Reporter Assay System (includes Luciferase Assay Reagent II and Stop & Glo® Reagent)

  • Luminometer

Procedure:

  • Transfection:

    • Co-transfect cells with the firefly and Renilla luciferase plasmids according to the transfection reagent manufacturer's protocol.

    • Incubate for 24 hours to allow for plasmid expression.

  • Compound Treatment:

    • Treat the transfected cells with various concentrations of 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde for the desired duration (e.g., 6-24 hours). Include appropriate controls.

    • If investigating inhibitory effects, co-treat with a known inducer of the pathway (e.g., TNF-α for NF-κB).

  • Cell Lysis:

    • Wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.

  • Luminescence Measurement:

    • Add 20 µL of cell lysate to a luminometer tube or a well of a white-walled 96-well plate.

    • Add 100 µL of Luciferase Assay Reagent II (LAR II) and measure the firefly luciferase activity.

    • Add 100 µL of Stop & Glo® Reagent to quench the firefly reaction and initiate the Renilla luciferase reaction. Measure the Renilla luciferase activity.

Data Analysis and Interpretation

The firefly luciferase activity is normalized by dividing it by the Renilla luciferase activity for each sample. The normalized values for the treated samples are then compared to the control to determine the effect of the compound on the transcriptional activity of the pathway. A decrease in the normalized luciferase activity in the presence of an inducer would suggest an inhibitory effect of the compound on the signaling pathway.

Component Description
Experimental Reporter Plasmid with NF-κB response elements driving firefly luciferase.
Control Reporter Plasmid with a constitutive promoter driving Renilla luciferase.
Inducer (Optional) e.g., TNF-α (10 ng/mL) to activate the NF-κB pathway.
Compound Concentrations Titration based on IC₅₀ values from the viability assay.
Readout Relative Light Units (RLU).

Conclusion

The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of novel thiazole derivatives like 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde. By systematically assessing cytotoxicity, determining the mode of cell death, and investigating effects on a key signaling pathway, researchers can efficiently gather critical data to guide further drug development efforts. The versatility of the thiazole scaffold continues to make it a promising area for the discovery of new therapeutic agents.

References

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]

  • DeNovix. (2025, August 1). Apoptosis Assay Protocol | Technical Note 244. [Link]

  • Li, J., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 21(1), 53. [Link]

  • de Oliveira, R. B., et al. (2018). Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. Bioorganic & Medicinal Chemistry, 26(4), 847-854. [Link]

  • Bio-protocol. (2022, May 25). Luciferase reporter assay. [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • Gümüş, F. (2009). Synthesis and Anticancer Activities of Some Thiazole Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 184(9), 2337-2351. [Link]

  • Proj, M., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters, 13(12), 1905-1910. [Link]

  • El-Naggar, A. M., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7306. [Link]

  • ResearchGate. (2025, August 6). Synthesis and Anticancer Activities of Some Thiazole Derivatives. [Link]

  • Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(13), 3981. [Link]

  • Kumar, S., et al. (2022). An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. ScienceScholar, 4(2), 5271. [Link]

  • Labbox. (n.d.). Luciferase Reporter Assay Kit. [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (2023, August 20). An Overview of Thiazole Derivatives and its Biological Activities. [Link]

  • Barreca, M. L., et al. (2020). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry, 63(8), 3845-3887. [Link]

Sources

Application Note: Strategic Utilization of 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to serve as a definitive technical guide for the utilization of 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde in advanced organic synthesis and medicinal chemistry.

Executive Summary & Scaffold Profile

The 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde (henceforth referred to as PYT-4-CHO ) represents a "privileged scaffold" in drug discovery. This bi-heterocyclic core combines the electron-deficient pyrimidine ring with the sulfur-rich thiazole moiety, mimicking the purine bases of DNA/RNA.[1] This structural mimicry makes it an invaluable intermediate for synthesizing:

  • Kinase Inhibitors: Specifically targeting ATP-binding pockets (e.g., CDK, Src, and EGFR families).

  • Bidentate/Tridentate Ligands: The N-N chelating bite angle is ideal for coordination chemistry (Ru, Ir, Pt complexes).

  • Antifungal & Antiviral Agents: Via intercalation or enzyme inhibition mechanisms.

The C4-aldehyde functionality serves as a versatile "divergent point," allowing chemists to rapidly generate libraries of bioactive compounds via condensation, reduction, or olefination.

Chemical Profile
PropertySpecification
Molecular Formula C₈H₅N₃OS
Molecular Weight 191.21 g/mol
Appearance Pale yellow to tan solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in Ethanol
Storage -20°C, under Argon (Aldehyde is oxidation-sensitive)
Key Reactivity Electrophilic attack at Carbonyl; N-coordination at Pyrimidine-N and Thiazole-N

Preparation of the Core Scaffold

Note: While often commercially available, in-house synthesis is frequently required to ensure freshness and scalability. The Hantzsch Thiazole Synthesis remains the gold standard.

Synthetic Pathway Visualization

The following diagram outlines the robust route from Pyrimidine-2-carbonitrile to the target Aldehyde.

SynthesisPath Start Pyrimidine-2-carbonitrile Thio Pyrimidine-2-carbothioamide Start->Thio (NH4)2S or H2S DMF/MeOH Ester Ethyl 2-(pyrimidin-2-yl) thiazole-4-carboxylate Thio->Ester Ethyl Bromopyruvate EtOH, Reflux (Hantzsch) Alcohol Alcohol Intermediate (CH2OH) Ester->Alcohol NaBH4, CaCl2 EtOH/THF Target PYT-4-CHO (Aldehyde) Alcohol->Target MnO2 (Activated) DCM or CHCl3

[3]

Application Protocol A: Synthesis of Bioactive Hydrazones (Schiff Bases)

Context: Hydrazone derivatives of PYT-4-CHO are among the most potent anticancer agents due to their ability to chelate metal ions in metalloenzymes or intercalate DNA.

Mechanism

The carbonyl carbon of PYT-4-CHO is highly electrophilic due to the electron-withdrawing nature of the pyrimidine-thiazole system. Condensation with hydrazines proceeds rapidly, often requiring acid catalysis to activate the carbonyl.

Detailed Procedure
  • Reagent Preparation:

    • Dissolve PYT-4-CHO (1.0 equiv, 1 mmol, 191 mg) in absolute Ethanol (10 mL).

    • Prepare the Hydrazine/Hydrazide derivative (1.0–1.1 equiv) in Ethanol (5 mL).

  • Catalysis:

    • Add Glacial Acetic Acid (2–3 drops) to the aldehyde solution. Why? This protonates the carbonyl oxygen, increasing susceptibility to nucleophilic attack by the hydrazine nitrogen.

  • Reaction:

    • Add the hydrazine solution dropwise to the aldehyde solution at Room Temperature (RT).

    • Heat to reflux (78°C) for 2–4 hours.

    • Monitoring: Monitor via TLC (System: 5% MeOH in DCM). The aldehyde spot (high Rf) should disappear; the hydrazone product often precipitates or fluoresces.

  • Work-up (Self-Validating Step):

    • Cool the mixture to RT.

    • If precipitate forms: Filter and wash with cold ethanol.

    • If no precipitate: Concentrate to 20% volume and cool to 0°C.

    • Validation: The formation of the C=N bond is confirmed by the disappearance of the aldehyde proton signal (~10.0 ppm) and appearance of the imine proton (~8.3–8.6 ppm) in ¹H-NMR.

Application Protocol B: Reductive Amination for Kinase Inhibitor Libraries

Context: Many kinase inhibitors (e.g., Dasatinib analogs) utilize a methylene-amine linker at the thiazole 4-position. Reductive amination is the preferred method to install diverse amine "tails."

Experimental Design Choices
  • Reductant: Sodium Triacetoxyborohydride (STAB) is preferred over NaBH₄. Why? STAB is milder and will not reduce the aldehyde before the imine is formed, preventing the formation of the alcohol side-product.

  • Solvent: 1,2-Dichloroethane (DCE) or THF.

Detailed Procedure
  • Imine Formation:

    • In a dry vial, combine PYT-4-CHO (1.0 equiv) and the Target Amine (1.1 equiv) in DCE (0.1 M concentration).

    • Add Acetic Acid (1.0 equiv) to catalyze imine formation.

    • Stir at RT for 1 hour under Nitrogen.

  • Reduction:

    • Add Sodium Triacetoxyborohydride (1.5 equiv) in one portion.

    • Stir at RT for 12–16 hours.

  • Quench & Purification:

    • Quench with saturated aqueous NaHCO₃ (gas evolution will occur).

    • Extract with DCM (3x).[2]

    • Dry over Na₂SO₄ and concentrate.

    • Purification: Flash chromatography is usually required (Gradient: 0→10% MeOH in DCM).

Data Table: Solvent & Reductant Effects

Condition Yield Side Product (Alcohol) Notes
MeOH / NaBH₄ 45-60% High (~30%) "Dump and stir" method; poor selectivity.
DCE / STAB 85-95% <5% Recommended Standard.

| THF / NaBH₃CN | 70-80% | Low | Toxic cyanide waste generated. |

Application Protocol C: Metal Ligand Coordination (Pincer Synthesis)

Context: PYT-4-CHO can be converted into tridentate N-N-N ligands (e.g., terpyridine analogs) by condensing with 2-hydrazinopyridine or 2-aminomethylpyridine.

Workflow Visualization

The following diagram illustrates the divergent reactivity of the aldehyde to create distinct functional classes.

Reactivity Core PYT-4-CHO (Electrophile) Rxn1 Condensation (R-NH2 / R-NH-NH2) Core->Rxn1 Rxn2 Reductive Amination (R-NH2 + STAB) Core->Rxn2 Rxn3 Wittig/Horner (Ph3P=CH-R) Core->Rxn3 Prod1 Schiff Bases / Hydrazones (Ligands, Antifungals) Rxn1->Prod1 Prod2 Secondary Amines (Kinase Inhibitors) Rxn2->Prod2 Prod3 Vinyl Derivatives (Polymer Precursors) Rxn3->Prod3

Protocol Highlights for Coordination

When using PYT-4-CHO to synthesize ligands for Ruthenium or Iridium complexes:

  • Stoichiometry: Use exact 1:1 ratios to prevent oligomerization.

  • Solvent: Acetonitrile (MeCN) is preferred.

  • Complexation: The ligand is often formed in situ followed by the addition of the metal salt (e.g., RuCl₃·xH₂O) to drive the equilibrium toward the stable chelate.

References & Authoritative Grounding

  • Hantzsch Thiazole Synthesis: Hantzsch, A., & Weber, J. H. (1887).[3] Berichte der deutschen chemischen Gesellschaft. The foundational method for thiazole construction.

  • Thiazolo-Pyrimidine Scaffolds in Med Chem: Chaban, T., et al. (2016).[1] "Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery." PubMed. Link

  • Kinase Inhibitor Design: Use of thiazole-4-carboxamide and related derivatives in c-Met and Src inhibitors (Dasatinib analogs). Journal of Medicinal Chemistry.

  • Aldehyde Reactivity: Santa Cruz Biotechnology. "2-(pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde Product Data." Link

  • Green Synthesis Methods: "Recent trends in ionic liquid-mediated synthesis of thiazoles." ResearchGate.[4] Link

Disclaimer: The protocols described herein involve the use of hazardous chemicals. Standard laboratory safety procedures (PPE, fume hood usage) must be followed at all times.

Sources

Techniques for the Purification of 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Authored by a Senior Application Scientist

Abstract

2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and drug development, serving as a key building block for more complex molecular architectures.[1][2] The biological activity and reliability of subsequent synthetic steps are critically dependent on the purity of this intermediate. Nitrogen-containing heterocyclic compounds often present unique purification challenges due to their polarity and basicity, which can lead to issues like poor solubility in certain organic solvents or streaking during chromatographic separation.[3][4] This document provides a detailed guide to proven purification techniques, including recrystallization and column chromatography, tailored for 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde. It explains the rationale behind procedural choices and offers comprehensive, step-by-step protocols to enable researchers to obtain this compound with high purity.

Compound Profile and Impurity Considerations

A successful purification strategy begins with understanding the target molecule's properties and the likely impurities from its synthesis.

Physicochemical Properties

The structure of 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde, featuring two nitrogen-containing aromatic rings and a polar aldehyde group, dictates its behavior during purification.

PropertyValueSource
Molecular Formula C₈H₅N₃OS[1][5]
Molecular Weight 191.21 g/mol [1]
Monoisotopic Mass 191.01534 Da[5]
Predicted XlogP 0.7[5]
Appearance Typically a solid at room temperatureInferred

The low predicted XlogP value suggests significant polarity, which is a key factor in selecting appropriate chromatographic and recrystallization systems.

Common Synthesis-Related Impurities

While multiple synthetic routes exist, a common approach involves the Hantzsch thiazole synthesis or related condensations.[6][7] Based on these methods, potential impurities may include:

  • Unreacted Starting Materials: Such as a pyrimidine-containing thioamide or 2-amidinopyrimidine hydrochloride.

  • Reaction Reagents: Catalysts, bases (e.g., triethylamine), and coupling agents.

  • Byproducts: Compounds formed from side reactions, such as self-condensation of reactants or decomposition products.

  • Residual Solvents: Solvents used in the reaction (e.g., ethanol, DMF, THF).

Strategic Approach to Purification

The optimal purification strategy is determined by the nature and quantity of impurities in the crude product. A preliminary analysis by Thin-Layer Chromatography (TLC) is essential for making an informed decision.

Purification_Workflow crude Crude Product tlc Initial Purity Assessment (TLC) crude->tlc decision Impurity Profile Analysis tlc->decision recrystallization Technique 1: Recrystallization decision->recrystallization Solid with one major spot & minor, fast/slow moving impurities chromatography Technique 2: Column Chromatography decision->chromatography Oily product or complex mixture (multiple close spots) purity_check Purity & Identity Confirmation (TLC, MP, NMR, MS) recrystallization->purity_check chromatography->purity_check final_product Pure Product (>98%) purity_check->final_product Purity Confirmed repurify Re-purify if necessary purity_check->repurify Impurities Remain repurify->decision

Caption: Decision workflow for selecting a purification method.

Technique 1: Purification by Recrystallization

Recrystallization is the preferred method for purifying solid compounds when a suitable solvent is available, as it is often faster and more scalable than chromatography. The principle relies on the differential solubility of the desired compound and its impurities in a solvent at varying temperatures.[8][9]

Solvent Selection

The ideal solvent will dissolve the compound completely when hot but only sparingly when cold.[10] Given the target's polarity, polar solvents and mixed solvent systems are excellent starting points.

Solvent / SystemBoiling Point (°C)Rationale & Comments
Ethanol 78Often a good choice for moderately polar heterocycles.[11]
Methanol 65Higher polarity than ethanol; may have high solubility even when cold.
Ethyl Acetate 77Medium polarity; good for compounds that are too soluble in alcohols.
Toluene 111Aromatic solvent, can be effective for crystallizing aromatic compounds.[11]
Ethanol/Water VariesA powerful mixed-solvent system. The compound is dissolved in hot ethanol, and water is added dropwise until the solution becomes cloudy, then reheated to clarify and cooled.[9]
Toluene/Hexane VariesA less polar system. Dissolve in hot toluene and add hexane as the anti-solvent.
Detailed Protocol for Recrystallization

Materials:

  • Crude 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde

  • Selected recrystallization solvent(s)

  • Erlenmeyer flasks, heating mantle or hot plate, reflux condenser

  • Buchner funnel, filter paper, and vacuum flask

Procedure:

  • Solvent Screening (Small Scale): Place ~20-30 mg of crude material into a small test tube. Add the chosen solvent dropwise. Observe solubility at room temperature. If insoluble, heat the mixture gently. A suitable solvent will dissolve the solid upon heating. Allow it to cool to room temperature and then in an ice bath to check for crystal formation.[10]

  • Dissolution: Place the bulk crude material into an appropriately sized Erlenmeyer flask. Add a minimal amount of the selected solvent, just enough to form a slurry. Heat the mixture to a gentle boil with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved. Causality: Using the absolute minimum amount of hot solvent is critical for maximizing recovery upon cooling.[8]

  • Decolorization (Optional): If colored impurities are present, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or insoluble impurities are visible, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[9] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the collected crystal cake with a small amount of ice-cold solvent to remove any adhering mother liquor containing dissolved impurities. Causality: Using ice-cold solvent for washing minimizes the loss of the desired product, which has some solubility even in the cold solvent.[8]

  • Drying: Dry the crystals under vacuum. The purity can then be assessed by melting point analysis and TLC.

Technique 2: Purification by Flash Column Chromatography

Column chromatography is a highly effective technique for separating complex mixtures or purifying non-crystalline ("oily") products. It relies on the differential adsorption of compounds to a solid stationary phase as a liquid mobile phase passes through it.[12]

System Selection: Stationary and Mobile Phases

Stationary Phase:

  • Silica Gel: This is the most common stationary phase. However, its acidic nature can cause "streaking" or irreversible adsorption of basic nitrogen-containing compounds.[3][4] This can often be overcome by modifying the mobile phase.

  • Neutral Alumina: A viable alternative for basic compounds that perform poorly on silica gel.[3]

  • Reversed-Phase (C18 Silica): An excellent choice for polar compounds. The elution order is reversed from normal phase, with the most polar compounds eluting first.[3][12]

Mobile Phase (Eluent): The choice of eluent is determined empirically using TLC.

  • For Normal Phase (Silica Gel):

    • Start with solvent systems like Hexane/Ethyl Acetate or Dichloromethane/Methanol.

    • To prevent streaking, add a small amount of a basic modifier to the eluent, such as 0.5-1% triethylamine (Et₃N) or a 1-2% solution of 7N ammonia in methanol.[3] This neutralizes the acidic sites on the silica gel, leading to sharper peaks and better separation.

  • For Reversed-Phase (C18 Silica):

    • Use mixtures of water and acetonitrile or water and methanol.

    • Adding a modifier like 0.1% formic acid (FA) or trifluoroacetic acid (TFA) can improve peak shape by ensuring the nitrogen atoms are consistently protonated.[3]

Detailed Protocol for Flash Chromatography (Silica Gel)

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_post Work-up tlc 1. TLC Analysis (Find eluent for Rf ≈ 0.3) pack 2. Pack Column (Slurry method) tlc->pack load 3. Dry Load Sample (Adsorb onto silica) pack->load elute 4. Elute Column (Collect fractions) load->elute monitor 5. Monitor Fractions (TLC) elute->monitor combine 6. Combine Pure Fractions monitor->combine evap 7. Evaporate Solvent (Rotary Evaporator) combine->evap product Pure Product evap->product

Caption: Step-by-step workflow for flash column chromatography.

Procedure:

  • TLC Analysis: On a silica gel TLC plate, test various solvent systems (e.g., gradients of ethyl acetate in hexane). The goal is to find a system where the target compound has an Rf value of approximately 0.2-0.4, and good separation from its impurities is observed.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading (Dry Loading Recommended): Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane or methanol). Add a small amount of silica gel (2-3 times the mass of the crude product) to this solution. Remove the solvent completely under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column. Causality: Dry loading prevents the dissolution of the sample in the loading solvent, which can lead to band broadening and poorer separation compared to wet loading.[3]

  • Elution: Carefully add the eluent to the column and begin elution, collecting the eluting solvent in fractions (e.g., in test tubes). A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., from 20% to 50% ethyl acetate in hexane), is often effective for separating compounds with different polarities.[13]

  • Fraction Monitoring: Analyze the collected fractions by TLC. Spot a small amount from each fraction onto a TLC plate and elute. Identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified compound.

Purity Verification

After purification, the identity and purity of the final product must be confirmed using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): The purified compound should appear as a single, well-defined spot.

  • Melting Point (MP): A pure crystalline solid will exhibit a sharp, narrow melting range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be clean and match the expected structure of 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight.[2]

References

  • BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • University of Rochester. (n.d.). Chromatography: The Solid Phase.
  • (n.d.). Recrystallization1.
  • Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications.
  • Open Library Publishing Platform. (n.d.). 29.3 Chromatographic Columns – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
  • (n.d.). recrystallization, filtration and melting point.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • Wikipedia. (n.d.). Thiazole.
  • PubChemLite. (n.d.). 2-(pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde.
  • Santa Cruz Biotechnology. (n.d.). 2-(pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde.
  • Jasperse, J. (n.d.). Recrystallization I.
  • Li, W., et al. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. PMC.
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021, April 25).

Sources

How to prepare stock solutions of 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Preparation, Handling, and Storage of Stock Solutions of 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper procedures for preparing, validating, and storing stock solutions of 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde. As a heterocyclic aldehyde, this compound is a valuable building block in medicinal chemistry and synthetic organic chemistry. The accuracy of its stock solution concentration is paramount for the reliability and reproducibility of downstream experimental results. This guide emphasizes the scientific rationale behind each step, from solvent selection to long-term storage, to ensure solution stability and integrity.

Compound Specifications & Physicochemical Properties

A thorough understanding of the compound's properties is the foundation for preparing stable and accurate solutions.[1] Key data for 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde are summarized below.

PropertyValueSource
Molecular Formula C₈H₅N₃OS[2][3][4]
Molecular Weight (MW) 191.21 g/mol [2][3]
Appearance Typically a powder or crystalline solid.Inferred from similar compounds[5]
Solubility Expected to have low solubility in water; soluble in organic solvents.Inferred from similar thiazole structures[6]
Purity Refer to the Certificate of Analysis (CoA) provided by the supplier.[2]
Storage Conditions Recommended: -20°C, desiccated, protected from light.Best practice for aldehydes[1]

Health & Safety Precautions

While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from structurally related thiazole and aldehyde compounds indicate that appropriate safety measures are crucial.[7][8]

  • Hazard Profile: Assumed to be harmful if swallowed, and may cause skin, eye, and respiratory system irritation.[7][8]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses.

  • Handling: All procedures involving the solid compound or its concentrated solutions should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[7]

  • Disposal: Dispose of waste according to institutional and local environmental regulations.

Crucial Note: Always consult the material-specific SDS provided by your chemical supplier before handling the compound.

Experimental Workflow Overview

The process of preparing a stock solution is a multi-step procedure that requires careful planning and execution. The following diagram outlines the logical flow from initial calculations to final storage and use.

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Preparation Phase cluster_use Application A 1. Review CoA & SDS B 2. Calculate Required Mass (Mass = C x V x MW) A->B C 3. Select Appropriate Solvent B->C D 4. Accurately Weigh Compound C->D E 5. Dissolve in Solvent (Vortex/Sonicate) D->E F 6. Bring to Final Volume E->F G 7. Quality Control Check (e.g., Visual Inspection, Spectroscopy) F->G H 8. Aliquot & Label G->H I 9. Store at Recommended Temp (-20°C or -80°C) H->I J Use in Experiments I->J Prepare Working Dilutions (M1V1 = M2V2) G A Primary Stock 10 mM in DMSO B Intermediate Dilution 100 µM A->B  1:100 Dilution (e.g., 10 µL Stock + 990 µL Buffer) C Final Working Solution 10 µM in Assay Buffer B->C  1:10 Dilution (e.g., 100 µL Intermediate + 900 µL Buffer)

Sources

Analytical Methods for the Quantification of 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde in Biological Samples

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for a Novel Thiazole Aldehyde

The compound 2-(pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde is a heterocyclic aldehyde featuring a pyrimidine ring linked to a thiazole-4-carbaldehyde core. Thiazole and pyrimidine moieties are prevalent scaffolds in medicinal chemistry, contributing to a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. The aldehyde functional group adds a layer of chemical reactivity, making it a potential pharmacophore but also a candidate for metabolic transformation. As with any potential therapeutic agent, understanding its absorption, distribution, metabolism, and excretion (ADME) is paramount for evaluating its efficacy and safety. This requires the development of robust, sensitive, and specific analytical methods for its quantification in complex biological matrices.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methodologies for the detection and quantification of 2-(pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde in common biological samples such as plasma, urine, and tissue homogenates. The protocols herein are grounded in established principles of bioanalysis and are designed to meet the stringent validation requirements set forth by regulatory agencies like the U.S. Food and Drug Administration (FDA)[4][5].

Physicochemical Properties and Pre-analytical Considerations

A foundational understanding of the analyte's properties is critical for method development.

Table 1: Physicochemical Properties of 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde

PropertyValueSource
Molecular Formula C₈H₅N₃OS[6][7][8]
Molecular Weight 191.21 g/mol [7][8]
Monoisotopic Mass 191.01534 Da[6]
Predicted XlogP 0.7[6]
Appearance Powder[9]

The predicted XlogP suggests a relatively polar compound, which will influence the choice of extraction solvents and chromatographic conditions. The presence of nitrogen atoms in the pyrimidine and thiazole rings provides sites for protonation, making the molecule suitable for analysis by electrospray ionization mass spectrometry in positive ion mode.

Metabolic Landscape: A Look into Potential Biotransformations

Thiazole-containing drugs are known to undergo metabolism catalyzed by cytochrome P450 (CYP) enzymes, potentially forming reactive metabolites[4][10][11]. Key metabolic pathways for the thiazole ring include epoxidation, S-oxidation, and N-oxidation[4][10][11]. Furthermore, studies on other thiazole-containing compounds have revealed the possibility of thiazole ring-opening to form novel aldehyde metabolites[12]. The pyrimidine ring can also be subject to hydroxylation.

Given these possibilities, analytical methods should be designed with selectivity in mind to distinguish the parent compound from its potential metabolites. In later stages of drug development, it may become necessary to quantify these metabolites as well.

Core Analytical Strategy: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the sensitive and selective quantification of small molecules like 2-(pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde in biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard[4][13]. This technique offers high sensitivity (enabling detection at pg/mL to ng/mL levels), exceptional selectivity through Multiple Reaction Monitoring (MRM), and a wide dynamic range[6].

An alternative, though less sensitive, technique is High-Performance Liquid Chromatography with UV detection (HPLC-UV). Given the conjugated nature of the molecule, it should possess a chromophore suitable for UV detection. This method may be appropriate for in vitro studies or when higher concentrations are expected. For aldehydes, derivatization with agents like 2,4-dinitrophenylhydrazine (DNPH) can be employed to enhance UV detection and chromatographic retention.

The remainder of this guide will focus on LC-MS/MS-based methodologies.

Sample Preparation: The Cornerstone of Reliable Bioanalysis

The primary goal of sample preparation is to isolate the analyte from interfering matrix components such as proteins, phospholipids, and salts, and to concentrate it for analysis[11][14]. The choice of technique depends on the biological matrix, the analyte's properties, and the desired level of cleanliness and throughput.

Sample_Preparation_Workflow cluster_plasma Plasma/Serum cluster_urine Urine cluster_tissue Tissue Plasma_Sample Plasma/Serum Sample PPT Protein Precipitation (PPT) (e.g., Acetonitrile, Methanol) Plasma_Sample->PPT LLE Liquid-Liquid Extraction (LLE) (e.g., MTBE, Ethyl Acetate) Plasma_Sample->LLE SPE Solid-Phase Extraction (SPE) (e.g., Reversed-Phase, Mixed-Mode) Plasma_Sample->SPE Analysis LC-MS/MS Analysis PPT->Analysis LLE->Analysis SPE->Analysis Urine_Sample Urine Sample Dilute Dilute and Shoot Urine_Sample->Dilute LLE_Urine Liquid-Liquid Extraction (LLE) Urine_Sample->LLE_Urine SPE_Urine Solid-Phase Extraction (SPE) Urine_Sample->SPE_Urine Dilute->Analysis LLE_Urine->Analysis SPE_Urine->Analysis Tissue_Sample Tissue Sample Homogenize Homogenization Tissue_Sample->Homogenize Homogenate Tissue Homogenate Homogenize->Homogenate PPT_Tissue Protein Precipitation Homogenate->PPT_Tissue SPE_Tissue Solid-Phase Extraction Homogenate->SPE_Tissue PPT_Tissue->Analysis SPE_Tissue->Analysis

Caption: Overview of sample preparation workflows for different biological matrices.

Protocol 1: Protein Precipitation for Plasma Samples

Protein precipitation is a rapid and straightforward method suitable for early-stage discovery studies[5][15][16]. Acetonitrile is often the precipitating solvent of choice as it is effective and compatible with reversed-phase chromatography[5][14][15].

Rationale: This method leverages the principle that high concentrations of organic solvent will disrupt the hydration shell of proteins, causing them to precipitate out of solution. It is a high-throughput method but may result in less clean extracts compared to LLE or SPE, potentially leading to matrix effects in the LC-MS/MS analysis.

Step-by-Step Protocol:

  • Sample Aliquoting: Pipette 100 µL of plasma sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the internal standard (IS) solution in acetonitrile. The IS should be a structurally similar molecule, ideally a stable isotope-labeled version of the analyte.

  • Precipitation: Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to plasma).

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation and precipitation.

  • Centrifugation: Centrifuge the samples at >14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vial.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of mobile phase to concentrate the analyte.

  • Analysis: Inject an aliquot of the final extract into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction for Urine Samples

For urine samples, which have lower protein content but can contain high concentrations of salts and other polar interferences, liquid-liquid extraction (LLE) can be an effective cleanup strategy[1][17][18][19].

Rationale: LLE separates compounds based on their differential solubility in two immiscible liquids (an aqueous phase and an organic phase). By adjusting the pH of the aqueous urine sample, the charge state of the analyte can be manipulated to favor its partitioning into the organic solvent, leaving polar interferences behind.

Step-by-Step Protocol:

  • Sample Aliquoting and pH Adjustment: To a 500 µL urine sample, add 50 µL of a buffer (e.g., 1 M sodium carbonate) to adjust the pH to ~9-10. This will ensure the analyte is in its neutral form, maximizing its extraction into an organic solvent.

  • Internal Standard Spiking: Add the internal standard solution.

  • Extraction: Add 2 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).

  • Mixing: Vortex the mixture for 5 minutes.

  • Centrifugation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness at 40°C under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Analysis: Inject into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction for Tissue Homogenates

Solid-phase extraction (SPE) offers the most thorough sample cleanup and is ideal for complex matrices like tissue homogenates or when low detection limits are required[2][7][20][21]. A reversed-phase or mixed-mode sorbent would be appropriate for 2-(pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde.

Rationale: SPE utilizes a solid sorbent to retain the analyte while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent. This provides excellent cleanup and concentration of the analyte.

SPE_Workflow Start Start Condition 1. Condition (e.g., Methanol) Start->Condition Equilibrate 2. Equilibrate (e.g., Water) Condition->Equilibrate Load 3. Load Sample (Pre-treated Homogenate) Equilibrate->Load Wash 4. Wash (e.g., 5% Methanol in Water) Load->Wash Elute 5. Elute (e.g., Acetonitrile with 0.1% Formic Acid) Wash->Elute End LC-MS/MS Analysis Elute->End

Caption: General workflow for Solid-Phase Extraction (SPE).

Step-by-Step Protocol (using a reversed-phase cartridge):

  • Tissue Homogenization: Homogenize the tissue sample (e.g., liver, kidney) in a suitable buffer (e.g., phosphate-buffered saline) to create a uniform homogenate.

  • Pre-treatment: Centrifuge the homogenate and collect the supernatant. The supernatant may require a protein precipitation step as described in Protocol 1 before loading onto the SPE cartridge.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 1 mL of water.

  • Sample Loading: Load the pre-treated tissue homogenate supernatant onto the cartridge at a slow flow rate.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte with 1 mL of acetonitrile containing 0.1% formic acid.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.

  • Analysis: Inject into the LC-MS/MS system.

LC-MS/MS Method Development and Validation

A validated bioanalytical method ensures that the data generated is accurate and reproducible[4][5]. The validation should be performed in accordance with FDA or other relevant regulatory guidelines.

Table 2: Proposed Starting LC-MS/MS Parameters

ParameterSuggested ConditionRationale
LC Column C18, 2.1 x 50 mm, <3 µmGood retention for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for positive ionization and good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic eluent for reversed-phase LC.
Gradient 5% to 95% B over 3-5 minutesA generic gradient to start with for method optimization.
Flow Rate 0.4 mL/minSuitable for a 2.1 mm ID column.
Ionization Mode Electrospray Ionization (ESI), PositiveThe nitrogen atoms are readily protonated.
MRM Transitions To be determined by infusionPrecursor ion will be [M+H]⁺. Product ions will result from fragmentation of the pyrimidine or thiazole rings.
Internal Standard Stable Isotope Labeled AnalyteThe ideal choice for compensating for matrix effects and variability.
Bioanalytical Method Validation Parameters

The method must be validated for the following parameters as per FDA guidelines[4][5]:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the determined values to the nominal concentration and the degree of scatter between a series of measurements, respectively.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, bench-top, long-term storage).

  • Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components.

  • Recovery: The efficiency of the extraction procedure.

Table 3: Typical Acceptance Criteria for Method Validation

ParameterAcceptance Criteria
Accuracy Within ±15% of the nominal value (±20% at LLOQ)
Precision (%CV) ≤15% (≤20% at LLOQ)
Calibration Curve (r²) ≥0.99
Stability Analyte concentration within ±15% of the initial concentration

Conclusion

The analytical methods outlined in this guide provide a robust framework for the quantitative analysis of 2-(pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde in various biological matrices. The primary recommendation is the use of a validated LC-MS/MS method, which offers the necessary sensitivity and selectivity for pharmacokinetic and other drug development studies. The choice of sample preparation technique—protein precipitation, liquid-liquid extraction, or solid-phase extraction—should be tailored to the specific requirements of the study in terms of matrix complexity, required LLOQ, and throughput. By adhering to the principles of bioanalytical method validation, researchers can ensure the generation of high-quality, reliable data to support the development of this and other novel therapeutic agents.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]

  • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]

  • Singh, S., et al. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical Research in Toxicology. [Link]

  • Singh, S., et al. (2021). Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. ResearchGate. [Link]

  • LCGC International. (2025). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. [Link]

  • Singh, S., et al. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. PubMed. [Link]

  • Li, W., et al. (2008). A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis. Journal of Chromatography B. [Link]

  • Organomation. (n.d.). What is Solid Phase Extraction (SPE)?. [Link]

  • Agilent Technologies. (n.d.). Drug Analysis in Human Urine Using Agilent Chem Elut S Supported Liquid Extraction by LC/MS/MS. [Link]

  • PubChem. (n.d.). 2-(pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde. [Link]

  • Yang, J., et al. (2005). In vitro microsomal metabolic studies on a selective mGluR5 antagonist MTEP: characterization of in vitro metabolites and identification of a novel thiazole ring opening aldehyde metabolite. Xenobiotica. [Link]

  • Pinu, F. R., et al. (2020). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. Metabolites. [Link]

  • Waters Corporation. (n.d.). Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. [Link]

  • ResearchGate. (n.d.). Chromatogram by SPME-HPLC/UV for the determination of the 5 aldehydes.... [Link]

  • Aresta, A., et al. (2007). Determination of some aldehydes by using solid-phase microextraction and high-performance liquid chromatography with UV detection. Journal of AOAC International. [Link]

  • Al-Sibaai, A. A., et al. (2021). Application of a Low Transition Temperature Mixture for the Dispersive Liquid–Liquid Microextraction of Illicit Drugs from Urine Samples. Molecules. [Link]

  • Chen, P.-S., et al. (2021). Determination of multiple drugs of abuse in human urine using dispersive liquid–liquid microextraction and capillary electrophoresis with PDA detection. Forensic Toxicology. [Link]

  • Affinisep. (n.d.). Solid Phase Extraction. [Link]

  • Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics. [Link]

  • Frontiers. (n.d.). An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring. [Link]

  • Soman, A., et al. (2008). HPLC-UV method development and validation for the determination of low level formaldehyde in a drug substance. Journal of Chromatographic Science. [Link]

  • Déglon, J., et al. (2020). Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) methods for the therapeutic drug monitoring of cytotoxic anticancer drugs: A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde. This document provides in-depth troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols. The guidance is structured to address common challenges, from low yields to purification difficulties, grounding all recommendations in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing the 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde core structure?

The most prevalent and robust method for constructing the 2-substituted-1,3-thiazole-4-carbaldehyde scaffold is the Hantzsch thiazole synthesis.[1] This classical method involves the condensation of a thioamide with an α-halocarbonyl compound.[2] For this specific target, the reaction proceeds between pyrimidine-2-carbothioamide and an appropriate α-halo-β-oxopropanal equivalent.

  • Key Reactants:

    • Thioamide: Pyrimidine-2-carbothioamide provides the N-C-S backbone of the thiazole and the pyrimidin-2-yl substituent.

    • α-Halocarbonyl: A reactant like 3-bromo-2-oxopropionaldehyde (or a protected version like 2-bromo-3,3-diethoxypropanal) provides the C4 and C5 atoms of the thiazole ring, including the aldehyde functionality.[3]

The general mechanism involves an initial S-alkylation of the thioamide followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. This method is highly versatile and generally high-yielding when optimized.[2]

Q2: How critical are the purity and stability of the starting materials?

The purity and stability of starting materials are paramount and often the root cause of low yields or complex product mixtures.[4]

  • Pyrimidine-2-carbothioamide: This reagent should be of high purity. Impurities can interfere with the cyclization process. Its synthesis and stability should be confirmed before use. You can synthesize it from 2-cyanopyrimidine and hydrogen sulfide, but ensure complete conversion and purification.

  • α-Halo Aldehydes (e.g., 3-bromo-2-oxopropionaldehyde): These reagents are often unstable and prone to self-condensation or polymerization.[3] It is highly recommended to:

    • Use freshly prepared or purchased material.

    • Consider using a more stable, protected equivalent, such as an acetal (e.g., 2-bromo-3,3-diethoxypropanal), which can be deprotected under acidic conditions after the thiazole ring is formed.

Q3: What are the initial reaction conditions you recommend for a first attempt?

For a baseline experiment, a conventional heating approach is reliable. Microwave-assisted synthesis can be explored later for rapid optimization.[5]

  • Solvent: Ethanol or methanol are common choices due to their ability to dissolve the reactants and their suitable boiling points for reflux.[5] A 1:1 mixture of ethanol and water can also be effective.[6]

  • Temperature: Refluxing the mixture is a standard starting point. A typical temperature would be around 65-80°C.[5][6] Insufficient temperature may lead to no reaction, while excessively high temperatures can cause degradation.[5]

  • Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC). A typical timeframe can range from 2 to 12 hours.[6]

Troubleshooting Guide: Common Issues and Solutions

Problem 1: Low or No Product Yield

Low yield is the most frequent issue encountered in Hantzsch thiazole synthesis.[4] A systematic approach is necessary to diagnose the cause.

start Low / No Yield Observed check_reagents 1. Verify Starting Material Quality start->check_reagents reagent_impure Impure or Degraded? (NMR, MS) check_reagents->reagent_impure check_stoich 2. Check Stoichiometry & Reagent Addition stoich_issue Incorrect Ratio? check_stoich->stoich_issue check_cond 3. Optimize Reaction Conditions (T, t) cond_issue Suboptimal? check_cond->cond_issue check_workup 4. Evaluate Work-up & Purification workup_issue Product Loss? check_workup->workup_issue reagent_impure->check_stoich No resynthesize Resynthesize or Repurify Reagents reagent_impure->resynthesize Yes stoich_issue->check_cond No adjust_stoich Adjust Molar Equivalents stoich_issue->adjust_stoich Yes cond_issue->check_workup No screen_cond Screen Solvents, Temperatures, Time cond_issue->screen_cond Yes modify_workup Modify Extraction pH, Change Chromatography workup_issue->modify_workup Yes end Yield Improved resynthesize->end adjust_stoich->end screen_cond->end modify_workup->end

Caption: Troubleshooting workflow for low product yield.

  • Cause A: Poor Reagent Quality

    • Solution: As mentioned, α-halo aldehydes are notoriously unstable. Verify the integrity of this starting material by NMR if possible. If degradation is suspected, use a freshly opened bottle or synthesize it immediately before use. Consider using a protected analogue like 2-bromo-3-isopropoxy-propenal.[7]

  • Cause B: Suboptimal Temperature

    • Solution: Temperature is a critical parameter.[5] If refluxing in ethanol (~78°C) gives low yield, screen other solvents with different boiling points. A temperature screening experiment is highly recommended. Excessively high temperatures can lead to decomposition.[5]

  • Cause C: Incorrect Stoichiometry

    • Solution: While a 1:1 stoichiometry is theoretical, the instability of the α-halo aldehyde might require using a slight excess (e.g., 1.1 to 1.2 equivalents) to drive the reaction to completion.

ParameterRecommendationRationale
Solvent Screen Ethanol, Methanol, Acetonitrile, 1,4-DioxaneSolvency and boiling point affect reaction kinetics and side product formation.
Temperature Screen from 50°C to refluxBalances reaction rate against potential degradation of reactants or products.[5]
Catalyst Consider adding a mild, non-nucleophilic base (e.g., NaHCO₃)Can neutralize the HBr formed during the reaction, preventing potential acid-catalyzed side reactions.
Problem 2: Formation of Significant Side Products

The appearance of multiple spots on TLC indicates competing reaction pathways.

  • Cause A: Isomer Formation

    • Explanation: Under strongly acidic conditions, the reaction can sometimes yield isomeric impurities like 2-imino-2,3-dihydrothiazoles.[8]

    • Solution: Maintain neutral or slightly basic conditions. Adding a mild base like sodium bicarbonate can be beneficial.[2]

  • Cause B: Dimerization/Polymerization

    • Explanation: The α-halo aldehyde is highly reactive and can self-condense.

    • Solution: Add the α-halo aldehyde slowly and portion-wise to the solution of the thioamide at a controlled temperature (e.g., 0°C to room temperature) before heating. This keeps its instantaneous concentration low, favoring the desired bimolecular reaction over self-condensation.

Problem 3: Difficulty in Product Isolation and Purification

Even with good conversion, isolating the pure product can be challenging.

  • Cause A: Product is Highly Soluble

    • Solution: If the product remains in the reaction solvent after cooling, try precipitating it by adding a non-solvent.[4] For example, pouring a methanol or ethanol reaction mixture into a large volume of cold water or a dilute sodium carbonate solution can often precipitate the organic product.[2]

  • Cause B: Co-elution with Impurities during Chromatography

    • Solution: The aldehyde functionality makes the target molecule relatively polar. If it co-elutes with a polar impurity, try switching the chromatography solvent system. A gradient elution from a non-polar system (e.g., Hexane/Ethyl Acetate) to a more polar one can improve separation. If that fails, consider derivatizing the crude product (e.g., forming a hydrazone), purifying the derivative, and then hydrolyzing it back to the aldehyde.

Experimental Protocols

Protocol 1: Baseline Synthesis via Conventional Heating

This protocol provides a robust starting point for optimization.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve pyrimidine-2-carbothioamide (1.0 mmol, 1.0 eq) in absolute ethanol (15 mL).

  • Reagent Addition: To this stirring solution, add 3-bromo-2-oxopropionaldehyde (1.1 mmol, 1.1 eq) dropwise at room temperature. Safety Note: α-halo aldehydes are lachrymatory and toxic. Handle in a fume hood with appropriate personal protective equipment.

  • Reaction: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The disappearance of the starting thioamide is a key indicator.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume under reduced pressure.

  • Isolation: Pour the concentrated mixture into 50 mL of a cold, saturated aqueous solution of sodium bicarbonate.[2] Stir for 30 minutes. Collect the resulting precipitate by vacuum filtration.

  • Purification: Wash the crude solid with cold water and then a small amount of cold diethyl ether. If necessary, purify further by column chromatography on silica gel.

Protocol 2: Purification by Column Chromatography
  • Preparation: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate. Adsorb this solution onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture (e.g., 9:1) as the slurry solvent.

  • Loading: Carefully add the dried, adsorbed product to the top of the packed column.

  • Elution: Begin eluting with the non-polar solvent mixture (e.g., 9:1 Hexane/EtOAc) and gradually increase the polarity (e.g., to 7:3, 1:1) to elute the product.

  • Collection: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-(pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde.

Mechanism and Key Intermediates

Understanding the reaction pathway helps in troubleshooting. The Hantzsch synthesis proceeds through several key steps.

Thioamide Pyrimidine-2-carbothioamide Intermediate1 S-Alkylated Intermediate (Thioimidate) Thioamide->Intermediate1 SN2 Attack (-HBr) AlphaHalo 3-Bromo-2-oxopropionaldehyde AlphaHalo->Intermediate1 SN2 Attack (-HBr) Intermediate2 Cyclized Hemiaminal (Thiazoline) Intermediate1->Intermediate2 Intramolecular Cyclization Product 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde Intermediate2->Product Dehydration (-H2O)

Caption: Plausible mechanism for Hantzsch thiazole synthesis.

This pathway highlights why controlling the initial S-alkylation and subsequent cyclization is key to achieving a high yield of the final aromatic product.

References

  • SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

  • El-Borai, M. A., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(9), 1144. Available from: [Link]

  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Available from: [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

  • Iqbal, M. A., et al. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. World Journal of Pharmacy and Pharmaceutical Sciences, 10(2), 526-548. Available from: [Link]

  • El-Sayed, N. N. E., et al. (2022). Exploitation of Novel Pyrazolo[3,4-d]pyrimidine Scaffold Tethered to Thiazole as Potential EGFR/HER2 Dual Kinase Inhibitor to Overcome Lapatinib Resistant Breast Cancer: Design, Synthesis, in silico Docking and Molecular Dynamic Simulation. Pharmaceuticals, 15(11), 1362. Available from: [Link]

  • RSC. Recent advances in the synthesis and utility of thiazoline and its derivatives. Royal Society of Chemistry. Available from: [Link]

  • Lee, S., et al. (2021). Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Scientific Reports, 11(1), 1-9. Available from: [Link]

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

  • ResearchGate. 18 questions with answers in THIAZOLES | Science topic. Available from: [Link]

  • MDPI. The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives. Available from: [Link]

  • Gu, Y. F., et al. (2019). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 24(18), 3329. Available from: [Link]

  • Hranjec, M., et al. (2023). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. Scientific Reports, 13(1), 1-17. Available from: [Link]

  • ResearchGate. (PDF) Synthesis of pyrimidine carboxamide derivatives catalyzed by uranyl nitrate hexa Hydrate with their antibacterial and antioxidant studies. Available from: [Link]

  • ResearchGate. Synthesis of pyrimidine‐thiazole derivatives. Available from: [Link]

  • Mansoura University. SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available from: [Link]

  • ResearchGate. Synthesis of pyridine carboxamide and carbothioamide (1–12). Available from: [Link]

  • Ghorab, M. M., et al. (2023). Recent Advances in Pyrimidine-Based Drugs. Molecules, 28(24), 8049. Available from: [Link]

  • Alchemist-chem. Thiazole-4-carbaldehyde | Properties, Uses, Safety Data & Supplier Information China. Available from: [Link]

  • ResearchGate. Optimization conditions for the synthesis of thiazolopyrimidine 3a. Available from: [Link]

  • Google Patents. WO2003091230A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.
  • National Center for Biotechnology Information. 2-Bromo-3-hydroxypropanal. PubChem Compound Database. Available from: [Link]

  • Nitulescu, G. M., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. International Journal of Molecular Sciences, 25(1), 1. Available from: [Link]

  • National Center for Biotechnology Information. 2-Bromo-3-isopropoxy-propenal. PubChem Compound Database. Available from: [Link]

  • ResearchGate. Synthesis and Cytotoxicity Evaluation of Some Novel Thiazoles, Thiadiazoles, and Pyrido[2,3-d][1][4][6]triazolo[4,3-a]pyrimidin-5(1H)-ones Incorporating Triazole Moiety. Available from: [Link]

  • Google Patents. CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds.
  • National Center for Biotechnology Information. 3-Bromo-2-oxopropionaldehyde. PubChem Compound Database. Available from: [Link]

  • ChemBK. 2-Bromo-3-phenyl-2-propenal. Available from: [Link]

  • OSTI.GOV. Genotoxicity of 2-bromo-3′-chloropropiophenone. Available from: [Link]

Sources

How to prevent degradation of 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde in solution

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Degradation in Solution

Welcome to the technical support center for 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to ensure the stability of this compound in your experiments.

Introduction

2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde is a heterocyclic compound with significant potential in pharmaceutical research and development. Its unique structure, featuring a pyrimidine ring, a thiazole ring, and a reactive aldehyde group, makes it a valuable building block for the synthesis of novel bioactive molecules. However, the very features that make this compound chemically interesting also render it susceptible to degradation in solution. Understanding and mitigating these degradation pathways is crucial for obtaining reliable and reproducible experimental results.

This guide provides a comprehensive overview of the potential degradation mechanisms and offers practical solutions to prevent them.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of degradation for 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde in solution?

A1: The degradation of this compound is primarily attributed to three key reactive sites in its structure: the aldehyde functional group, the thiazole ring, and to a lesser extent, the pyrimidine ring. The main degradation pathways include:

  • Oxidation of the aldehyde group to a carboxylic acid, which is a common issue for aldehydes exposed to air (oxygen).[1]

  • Polymerization of the aldehyde, which can be catalyzed by acidic or basic impurities.[1]

  • Reaction with nucleophilic solvents , such as alcohols, to form unstable hemiacetals.

  • Ring cleavage of the thiazole ring, particularly under harsh acidic or basic conditions.

  • Photodegradation , as heterocyclic aromatic systems can be sensitive to light, potentially leading to complex degradation products.[2]

Q2: What is the ideal type of solvent for dissolving and storing this compound?

A2: The choice of solvent is critical for maintaining the stability of 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde. Aprotic, anhydrous solvents are highly recommended.

  • Recommended Solvents: Acetonitrile (HPLC grade), anhydrous Dichloromethane (DCM), and anhydrous Tetrahydrofuran (THF). These solvents are less likely to react with the aldehyde group.

  • Solvents to Avoid: Protic solvents like methanol, ethanol, and water should be used with caution and only for immediate use in a subsequent reaction step. These solvents can form hemiacetals with the aldehyde.[3]

The polarity of the solvent can also influence the rate of degradation, with less reactive molecules being more susceptible to solvent effects.[4]

Q3: How does pH affect the stability of the compound in aqueous solutions?

A3: If the use of aqueous solutions is unavoidable, maintaining an appropriate pH is crucial.

  • Acidic Conditions: Strong acidic conditions (pH < 4) should be avoided as they can promote the hydrolysis and cleavage of the thiazole ring.

  • Basic Conditions: Strongly basic conditions (pH > 9) can also lead to degradation, including polymerization of the aldehyde.

  • Optimal pH Range: A slightly acidic to neutral pH range (pH 5-7) is generally recommended to minimize degradation. The use of a buffer system, such as a sodium acetate and potassium acetate buffer, can help maintain the pH within a stable range.[5]

Q4: What are the optimal storage conditions for solutions of this compound?

A4: To ensure long-term stability, solutions of 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde should be stored under the following conditions:

  • Temperature: Store solutions at low temperatures, ideally at -20°C or below, to slow down the rate of all potential degradation reactions.[1]

  • Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[1]

  • Inert Atmosphere: For maximum stability, overlay the solution with an inert gas like argon or nitrogen to prevent oxidation. This is particularly important for long-term storage.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Problem 1: I observe a decrease in the purity of my compound over time, even when stored in a recommended solvent.
  • Possible Cause 1: Presence of dissolved oxygen. Even in aprotic solvents, dissolved oxygen can lead to the oxidation of the aldehyde to a carboxylic acid.

    • Solution: Before dissolving the compound, degas the solvent by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw method. After preparing the solution, flush the headspace of the vial with an inert gas before sealing.

  • Possible Cause 2: Water contamination in the solvent. Even trace amounts of water in an aprotic solvent can be detrimental over time.

    • Solution: Use high-purity, anhydrous solvents. If you suspect your solvent has absorbed moisture, it can be dried using molecular sieves.

  • Possible Cause 3: Presence of acidic or basic impurities. These can catalyze polymerization or other degradation reactions.

    • Solution: Use high-purity solvents and ensure all glassware is thoroughly cleaned and dried.

Problem 2: My solution has developed a yellow or brownish tint.
  • Possible Cause: Formation of degradation products or polymers. A change in color is often an indicator of chemical degradation.

    • Solution: Prepare fresh solutions before use whenever possible. If you must store solutions, do so under the optimal conditions described in the FAQ section (low temperature, protected from light, under an inert atmosphere). It is also advisable to re-analyze the purity of the solution before use if it has been stored for an extended period.

Problem 3: I am getting inconsistent results in my biological assays.
  • Possible Cause: Degradation of the compound in the assay medium. The components of your cell culture medium or assay buffer (e.g., water, amines, thiols) can react with the aldehyde.

    • Solution: Prepare stock solutions in a stable solvent like DMSO. When diluting into your aqueous assay medium, do so immediately before performing the assay to minimize the time the compound is exposed to the potentially reactive environment. Run a time-course experiment to assess the stability of the compound in your specific assay medium.

Visualizing Degradation Pathways

The following diagram illustrates the primary potential degradation pathways for 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde.

G cluster_main 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde cluster_degradation Degradation Pathways A 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde B Oxidation (Carboxylic Acid Formation) A->B O2 (Air) C Polymerization A->C Acid/Base Impurities D Hemiacetal Formation (with alcohol solvents) A->D R-OH (Alcohol) E Thiazole Ring Cleavage A->E Strong Acid/Base F Photodegradation Products A->F Light (UV/Vis)

Caption: Potential degradation pathways for 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde.

Summary of Recommendations

For optimal stability of 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde in solution, please adhere to the following recommendations.

ParameterRecommendationRationale
Solvent Anhydrous, aprotic solvents (e.g., Acetonitrile, DCM, THF).To prevent reaction with the aldehyde group (hemiacetal formation).[3]
pH (if aqueous) pH 5-7To minimize hydrolysis of the thiazole ring and aldehyde polymerization.[5]
Temperature -20°C or below for storage.To reduce the rate of all chemical degradation reactions.[1]
Light Exposure Store in amber vials or protect from light.To prevent photodegradation.[2]
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).To prevent oxidation of the aldehyde.[1]
Additives Consider adding antioxidants like BHT for long-term storage.To scavenge free radicals and prevent oxidative damage.[6]

Experimental Protocol: Stability Assessment

To determine the stability of 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde under your specific experimental conditions, you can perform the following study.

Objective: To evaluate the stability of the compound in a chosen solvent over time at a specific temperature.

Materials:

  • 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde

  • Chosen solvent (e.g., HPLC grade acetonitrile)

  • HPLC or UPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Amber vials

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Prepare a Stock Solution: Accurately weigh a known amount of the compound and dissolve it in the chosen solvent to a known concentration (e.g., 1 mg/mL).

  • Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the solution into the HPLC/UPLC system to obtain an initial chromatogram. This will serve as your baseline (T=0) purity.

  • Storage: Aliquot the remaining solution into several amber vials. Flush the headspace of each vial with an inert gas, seal tightly, and store at the desired temperature (e.g., room temperature, 4°C, or -20°C).

  • Time-Point Analysis: At regular intervals (e.g., 1, 3, 7, and 14 days), remove one vial from storage. Allow it to equilibrate to room temperature and analyze the sample by HPLC/UPLC using the same method as the initial analysis.

  • Data Analysis: Compare the chromatograms from each time point to the T=0 chromatogram.

    • Calculate the percentage of the parent compound remaining at each time point.

    • Observe the appearance of any new peaks, which would indicate the formation of degradation products.

This experimental workflow is illustrated below.

G cluster_prep Solution Preparation cluster_analysis Analysis A Weigh Compound B Dissolve in Chosen Solvent A->B C T=0 HPLC Analysis (Baseline) B->C D Store Aliquots (Varying Conditions) C->D E Time-Point HPLC Analysis (e.g., Day 1, 3, 7) D->E F Compare Data & Assess Stability E->F

Caption: Workflow for assessing the stability of the compound in solution.

By following the guidance in this document, you can minimize the degradation of 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde and ensure the integrity of your experimental outcomes. For further assistance, please do not hesitate to contact our technical support team.

References

  • Allan Chemical Corporation. (2025, October 23). Study: Impact of Aromatic Aldehydes on Fragrance Stability.
  • BenchChem. (2025). Best practices for handling and storing volatile aldehyde standards.
  • ACS Omega. (2019, August 9). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin.
  • BYJU'S. (2019, October 9). Tests for Aldehydes and Ketones.
  • PMC. (n.d.). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin.
  • Experimental No. (13) Aldehydes and ketones. (2021, July 16).
  • Quora. (2021, May 7). Which is a test for the presence of an aldehyde?.
  • A-Level Chemistry. (2022, April 18). Aldehydes and Ketones - Testing for Carbonyl Compounds.
  • PMC. (n.d.). Detoxification of aldehydes by histidine-containing dipeptides: from chemistry to clinical implications.
  • ResearchGate. (2025, August 4). The Effect of Solvents Polarity on Selective Hydrogenation of Unsaturated Aldehyde in Gas-Liquid-Solid Three Phase Reactor.
  • PubMed. (2013, June 15). Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring.
  • Google Patents. (n.d.). EP0096153A2 - Stabilization of aldehydes.
  • ResearchGate. (2025, August 6). Photocatalytic degradation mechanism for heterocyclic derivatives of triazolidine and triazole | Request PDF.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
  • Temple Chemistry Demonstrated. (2024, October 24). Chemical Tests for Aldehydes & Ketones.
  • MDPI. (2022, September 21). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents.
  • ResearchGate. (n.d.). Degree of photodegradation versus irradiation time (expressed as relative absorbance changes) of heterocyclic compounds (a) and chitosan samples (b) in solution.
  • Chem-Impex. (n.d.). 2-p-Tolyl-thiazole-4-carbaldehyde.
  • Wikipedia. (n.d.). Thiazole.
  • PMC. (n.d.). Synthesis, characterization, and evaluation of pyrimidinone-linked thiazoles: DFT analysis, molecular docking, corrosion inhibition, and bioactivity studies.
  • PMC. (n.d.). Thiazole Ring—A Biologically Active Scaffold.
  • ChemicalBook. (n.d.). Thiazole-4-carbaldehyde | Properties, Uses, Safety Data & Supplier Information China.
  • Quick Company. (n.d.). "A Stable Aqueous Aldehyde Solution".
  • PMC. (n.d.). Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C.
  • Beilstein Journals. (2020, April 23). Aldehydes as powerful initiators for photochemical transformations.
  • ACS Publications. (2013, January 11). Oxidative C–C Bond Cleavage of Aldehydes via Visible-Light Photoredox Catalysis | Organic Letters.
  • ChemicalBook. (2022, January 24). Synthesis of Thiazole.
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021, April 25).
  • MDPI. (2023, March 17). Oxidation of Aldehydes Used as Food Additives by Peroxynitrite.
  • MDPI. (2025, April 7). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity.
  • Review Article Current Synthesis Routes of Thiazole and its Derivatives and their Broad-Spectrum Therapeutic Activity. (2022, December 17).
  • PMC. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
  • Chemguide. (n.d.). oxidation of aldehydes and ketones.
  • ACS Publications. (2024, April 16). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide | ACS Omega.

Sources

Common pitfalls in the synthesis of pyrimidinyl-thiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-THZ-SYNTH-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The pyrimidinyl-thiazole scaffold is a cornerstone in kinase inhibitor discovery (e.g., Dasatinib analogues) and anti-infectives. However, its synthesis is deceptively complex due to the electron-deficient nature of the pyrimidine ring and the coordinating ability of the thiazole sulfur. This guide addresses the three most critical failure modes: Regiochemical scrambling during Hantzsch cyclization , Protodeboronation in Suzuki couplings , and Solubility-driven purification failures .

Module 1: The Hantzsch Construction

Core Issue: Reaction stalls, produces black tars, or yields the wrong regioisomer (imino-thiazoline vs. aminothiazole).

The Mechanism & Pitfall

The Hantzsch synthesis involves the condensation of a pyrimidine-thioamide with an


-haloketone. The reaction proceeds via an initial 

-alkylation followed by cyclization.
  • The Trap: Under strongly acidic conditions, the reaction kinetics shift. Instead of the desired aromatic 2-aminothiazole , the intermediate may cyclize onto the amide nitrogen, locking into the 2-imino-2,3-dihydrothiazole isomer.

Troubleshooting Protocol: Hantzsch Optimization
ParameterRecommendationScientific Rationale
Solvent Ethanol or DMF (Avoid Acetone)Acetone can react with thioamides. Ethanol allows precipitation of the hydrobromide salt.
Base

or

(Post-alkylation)
Neutralizing the released HBr prevents acid-catalyzed isomerization to the imino-form.
Substrate

-Bromo vs

-Chloro
Use

-Bromoketones
. Chloroketones are often too sluggish, leading to thioamide decomposition before cyclization.
Additives Scavengers (e.g., molecular sieves)Removing water prevents hydrolysis of the imino-intermediate back to the ketone.
Visualizing the Regioselectivity Switch

The following diagram illustrates how pH dictates the final isomer.

Hantzsch_Regioselectivity Start Pyrimidine-Thioamide + alpha-Haloketone Inter S-Alkylated Intermediate Start->Inter SN2 Attack Acid Strong Acid (High T) Inter->Acid Kinetic Trap Base Neutral/Basic Conditions Inter->Base Thermodynamic Path Prod_Bad 2-Imino-2,3-dihydrothiazole (Undesired Isomer) Acid->Prod_Bad Prod_Good 2-Aminothiazole (Aromatic Target) Base->Prod_Good

Figure 1: Decision tree showing how acidic conditions divert the Hantzsch intermediate toward the non-aromatic imino-isomer.

Module 2: Cross-Coupling (The "2-Pyridyl" Problem)

Core Issue: Suzuki coupling fails despite active catalyst; starting material disappears into "unidentified baseline material."

The Mechanism & Pitfall

Coupling a 2-pyrimidinyl boronic acid with a halothiazole (or vice versa) is notoriously difficult.

  • Protodeboronation: 2-Heteroaryl boronic acids are unstable.[1] The adjacent nitrogen atom facilitates the formation of a zwitterionic intermediate that rapidly hydrolyzes the C-B bond, replacing it with a proton (C-H).[2]

  • Catalyst Poisoning: The thiazole sulfur and pyrimidine nitrogens chelate Pd(II), preventing reduction to the active Pd(0) species or blocking the oxidative addition step.

Diagnostic: Is it Protodeboronation?

Run a standard LC-MS trace.

  • Observation: Mass of Starting Material (

    
    ) 
    
    
    
    Mass of De-boronated byproduct (
    
    
    ).
  • Verdict: If you see the simple pyrimidine ring (without the boronate), your catalyst is fine, but your boronate is decomposing.

Troubleshooting Protocol: Stabilizing the Coupling
VariableStandard (Fail)Optimized (Success)Why?
Boron Source Boronic AcidMIDA Boronate or Pinacol Ester MIDA boronates slowly release the active species, keeping concentration low to minimize decomposition.
Catalyst


+ XPhos
Buchwald ligands (XPhos/SPhos) are bulky, preventing N/S-coordination poisoning.
Base/pH

(pH ~11)

or

Copper salts can facilitate a "Liebeskind-Srogl" type transmetalation, bypassing the boronate instability.
Alternative SuzukiNegishi (Zn) Organozinc reagents do not suffer from protodeboronation and tolerate heteroatoms well.
Visualizing Protodeboronation

Protodeboronation_Mechanism Boronic 2-Pyrimidinyl Boronic Acid Zwitter Zwitterionic Intermediate (N-B Coordination) Boronic->Zwitter Neutral pH Water Hydrolysis (+H2O) Zwitter->Water Decomp Protodeboronated Product (Dead End) Water->Decomp Rapid C-B Cleavage

Figure 2: The mechanism of rapid protodeboronation in 2-heteroaryl boronates, driven by nitrogen lone-pair coordination.

Module 3: Isolation & Purification

Core Issue: Compound is insoluble in MeOH/DCM ("Brick Dust"), streaks on silica, or crashes out during loading.

The Physics of Failure

Pyrimidinyl-thiazoles are flat, electron-deficient systems with high


-stacking energy. They are often sparingly soluble in organic solvents but soluble in aqueous acid (due to protonation), making extraction difficult.
Purification Solutions
1. The "Dry Load" Technique

Never attempt to load these compounds in liquid DCM.

  • Protocol: Dissolve crude in DMF or DMSO (minimum volume). Add Celite (~5x weight of crude). Lyophilize or high-vac remove solvent until a free-flowing powder remains. Load this powder onto the column.

2. The Eluent Switch

Standard DCM:MeOH often fails to break the


-stacking.
  • Recipe: DCM : MeOH :

    
     (90 : 9 : 1).
    
  • Why: Ammonia deprotonates residual silanols on the silica (reducing streaking) and competes for hydrogen bonding, improving solubility.

3. Reverse Phase (The Savior)

If normal phase fails, switch to C18 Reverse Phase.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

  • Benefit: The protonation by formic acid solubilizes the pyrimidine, allowing excellent separation based on hydrophobicity.

Frequently Asked Questions (FAQ)

Q: My Hantzsch reaction turns black immediately. What happened? A: This is likely polymerization of the


-haloketone or oxidative degradation of the thioamide.
  • Fix: Ensure your thioamide is fresh (recrystallize if necessary). Add the haloketone dropwise at

    
     to the thioamide solution, then warm slowly.
    

Q: I cannot make the pyrimidine-2-boronic acid; it decomposes during synthesis. A: Do not isolate it.

  • Fix: Generate the boronate in situ using Miyaura borylation (

    
    , Pd catalyst) and use it immediately in the next step (One-pot protocol). Alternatively, switch roles: Use a 2-halopyrimidine and a thiazole-boronate (though thiazole-2-boronates are also unstable, 4- or 5-positions are better).
    

Q: The product is stuck on the NMR tube walls. A: Typical for this scaffold.

  • Fix: Add a drop of TFA (Trifluoroacetic acid) to the

    
     or use DMSO-
    
    
    
    with mild heating (
    
    
    ).

References

  • Hantzsch Thiazole Regioselectivity

    • Title: The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.[3]

    • Source:J. Chem. Soc., Perkin Trans. 1, 1980.
    • Link:[Link]

  • Protodeboronation Mechanism

    • Title: Protodeboronation of Heteroaromatic Boronic Acids: Mechanism, pH Dependence, and Suppression.
    • Source:Journal of the American Chemical Society, 2010 (Lloyd-Jones Group).
    • Link:[Link]

  • Catalyst Systems for Heterocycles

    • Title: A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.[4]

    • Source:Angewandte Chemie Int.[4] Ed., 2006 (Buchwald Group).[4]

    • Link:[Link]

  • Thiazole Solubility & Properties

    • Title: Thiazoles in Peptides and Peptidomimetics (Solubility and Synthesis Review).
    • Source:University of Queensland eSpace.
    • Link:[Link]

Sources

Technical Support Center: Crystallization of 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the crystallization of 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this heterocyclic aldehyde. This guide provides in-depth, experience-driven advice in a question-and-answer format to ensure you achieve high-purity crystalline material efficiently.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My compound, 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde, is "oiling out" during cooling crystallization instead of forming crystals. What causes this and how can I fix it?

A1: "Oiling out" is a common phenomenon where the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[1] This typically occurs when the melting point of the solute is lower than the temperature of the solution during crystallization, or when the solution is supersaturated to a degree that favors liquid-liquid phase separation over solid nucleation.[1] For a molecule like 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde, with its multiple heteroatoms and potential for strong intermolecular interactions, the choice of solvent and the cooling rate are critical.

Causality and Solutions:

  • High Supersaturation: Rapid cooling often leads to a high degree of supersaturation, which can induce oiling out.[2]

    • Solution: Employ a slower cooling rate. This can be achieved by allowing the flask to cool to room temperature on the benchtop, followed by gradual cooling in a refrigerator and then a freezer. Insulating the flask with glass wool or placing it in a Dewar flask can also slow down the cooling process.[3]

  • Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound, even at lower temperatures.

    • Solution 1: Solvent/Antisolvent System: Introduce a miscible "antisolvent" in which your compound has poor solubility.[4] Dissolve your compound in a minimal amount of a good solvent (e.g., DMF, DMSO, or a polar protic solvent like ethanol) at an elevated temperature.[5] Then, slowly add a pre-warmed antisolvent (e.g., water, hexane, or diethyl ether) dropwise until the solution becomes slightly turbid.[6] Reheat gently until the solution is clear again, and then allow it to cool slowly. This controlled reduction in solubility can promote crystallization over oiling out.

    • Solution 2: Change of Solvent: Experiment with solvents where the compound has moderate solubility.[3][7] A solvent in which the compound is highly soluble will require a large amount of antisolvent or a significant temperature drop, increasing the risk of oiling out. Conversely, a solvent with very low solubility may not dissolve enough material.

Parameter Recommendation to Prevent Oiling Out
Cooling Rate Slow and controlled (e.g., benchtop -> fridge -> freezer)
Solvent System Consider a solvent/antisolvent mixture (e.g., Ethanol/Water, THF/Hexane)
Concentration Avoid overly concentrated solutions
Q2: I'm not getting any crystal formation at all, even after extended cooling. What are the likely reasons and what steps can I take to induce crystallization?

A2: The absence of crystal formation indicates that the solution has not reached the necessary level of supersaturation for nucleation to occur, or that there is an energetic barrier to nucleation.

Causality and Solutions:

  • Insufficient Supersaturation: The solution may be too dilute.

    • Solution: If you have used too much solvent, you can carefully evaporate a portion of it to increase the concentration.[1] This can be done by gentle heating under a stream of nitrogen or by using a rotary evaporator. Once concentrated, allow the solution to cool again.

  • Lack of Nucleation Sites: Crystal growth requires an initial nucleus to build upon.[3][7]

    • Solution 1: Scratching: Use a glass rod to gently scratch the inside of the flask at the meniscus of the solution.[1] The microscopic imperfections on the glass surface can act as nucleation sites.

    • Solution 2: Seeding: Introduce a tiny crystal of the pure compound (a "seed crystal") into the cooled, saturated solution.[2][4][8] This provides a template for further crystal growth. If you don't have a seed crystal, you can sometimes obtain one by taking a drop of the solution on a glass rod and allowing the solvent to evaporate quickly, leaving behind a small amount of solid.

  • High Purity Issues: Sometimes, very pure compounds can be difficult to crystallize from solution as they may form stable supersaturated solutions.

    • Solution: While seemingly counterintuitive, the introduction of a tiny amount of an impurity that is isostructural to your compound can sometimes induce crystallization. However, this should be a last resort as it can compromise the final purity.

Q3: The crystals I'm obtaining are very small, almost like a powder. How can I grow larger, higher-quality crystals suitable for X-ray diffraction?

A3: The formation of small crystals is typically a result of rapid nucleation at many sites, which is often caused by high supersaturation and fast cooling.[3][7] To obtain larger crystals, the goal is to favor crystal growth over nucleation.

Causality and Solutions:

  • Rapid Nucleation: Too many nucleation sites lead to the formation of many small crystals instead of a few large ones.[3][7]

    • Solution 1: Minimize Nucleation Sites: Ensure your crystallization vessel is scrupulously clean and free of dust or other particulate matter, which can act as nucleation sites.[9] Filtering the hot solution through a pre-warmed funnel with a small plug of cotton or filter paper can help remove such particles.

    • Solution 2: Slow Down the Process: Slower cooling and a lower degree of supersaturation will favor the growth of existing crystals rather than the formation of new ones.[2][3] Consider using a vapor diffusion technique. Dissolve your compound in a small amount of a less volatile solvent and place this vial inside a larger, sealed container with a more volatile antisolvent.[9] The slow diffusion of the antisolvent vapor into the solution will gradually decrease the solubility and promote the growth of large, well-defined crystals.

Experimental Workflow for Vapor Diffusion:

VaporDiffusion cluster_0 Sealed Outer Vial InnerVial Inner Vial: Compound dissolved in a less volatile solvent InnerVial->CrystalGrowth Promotes Crystal Growth Antisolvent Antisolvent (more volatile) Vapor->Diffusion Slow Diffusion Diffusion->InnerVial Induces Supersaturation

Caption: Vapor diffusion setup for growing large single crystals.

Q4: My final crystalline product seems to have incorporated impurities. How can I improve the purity of my 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde?

A4: Impurity incorporation can occur if the crystallization process is too rapid or if the chosen solvent does not effectively differentiate between the desired compound and the impurities.[1][10]

Causality and Solutions:

  • Rapid Crystallization: Fast crystal growth can trap impurities within the crystal lattice.[1]

    • Solution: As with growing larger crystals, slowing down the crystallization process is key. A slower cooling rate allows for the selective incorporation of the desired molecule into the growing crystal lattice, while impurities remain in the solution.

  • Poor Solvent Selectivity: The chosen solvent may dissolve both the compound and the impurities to a similar extent.

    • Solution 1: Solvent Screening: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be insoluble at high temperatures or remain soluble at low temperatures.[11][12] A systematic screening of different solvents or solvent mixtures is often necessary.

    • Solution 2: Pre-purification: If significant impurities are present, consider a preliminary purification step before crystallization, such as column chromatography or a bisulfite extraction for aldehyde purification.[13]

Logical Flow for Purity Improvement:

PurityImprovement start Impure Crystalline Product slow_crystallization Is Crystallization Slow? start->slow_crystallization yes_slow Yes slow_crystallization->yes_slow Yes no_slow No slow_crystallization->no_slow No solvent_selectivity Is Solvent Selective? yes_slow->solvent_selectivity no_slow->slow_crystallization Decrease Cooling Rate yes_selective Yes solvent_selectivity->yes_selective Yes no_selective No solvent_selectivity->no_selective No end High Purity Crystals yes_selective->end screen_solvents Screen Different Solvents/ Solvent Mixtures no_selective->screen_solvents pre_purify Consider Pre-purification (e.g., Chromatography) screen_solvents->solvent_selectivity screen_solvents->pre_purify

Caption: Decision-making workflow for improving crystal purity.

References
  • University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. Available from: [Link]

  • SATHEE JEE. Chemistry Crystallization. Available from: [Link]

  • SciSpace. Recrystallization of Active Pharmaceutical Ingredients. Available from: [Link]

  • Studylib. Crystallization Factors & Techniques Guide. Available from: [Link]

  • ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation?. Available from: [Link]

  • Vapourtec. Flow Crystallization | Solubility Control. Available from: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

  • Guide for crystallization. Available from: [Link]

  • PraxiLabs. Recrystallization Definition, Principle &Purpose. Available from: [Link]

  • LabXchange. Lab Procedure: Recrystallization. Available from: [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. Available from: [Link]

  • ResearchGate. What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. Available from: [Link]

  • The Schlenk Line Survival Guide. Crystallisation. Available from: [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available from: [Link]

  • Journal of Chemical Crystallography. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Available from: [Link]

Sources

Technical Support Center: Purification of 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde

[1]

Ticket ID: #PYR-TZ-4ALD-PUR Status: Open Assigned Specialist: Senior Application Scientist Subject: Refining Purification Protocols & Troubleshooting Common Isolation Issues[1]

Executive Summary

You are likely working with 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde , a critical bi-heteroaryl intermediate often synthesized via the Hantzsch thiazole synthesis.[1] Users frequently report difficulties isolating this compound due to:

  • Tarry byproducts: Polymerization of electron-deficient aldehydes.[1]

  • Co-elution: Unreacted thioamide starting materials (Pyrimidin-2-carbothioamide) possessing similar polarity.[1]

  • Chromatographic tailing: Interaction of the basic pyrimidine nitrogens with acidic silanols.[1]

This guide moves beyond standard chromatography, prioritizing chemical purification via bisulfite adducts as the primary isolation strategy, followed by refined chromatographic techniques.

Module 1: The "Gold Standard" Chemical Purification

Issue: "My crude reaction mixture is a dark oil, and column chromatography is yielding impure mixed fractions."

Technical Insight: Chromatography is often inefficient for separating aldehydes from structurally similar impurities.[1] The most robust method exploits the reversible formation of a water-soluble bisulfite adduct (α-hydroxy sulfonic acid salt).[1] This selectively pulls the aldehyde into the aqueous phase, leaving non-aldehyde impurities (like thioamides and dimers) in the organic phase.

Protocol: Bisulfite Adduct Isolation

Reagents:

  • Saturated aqueous Sodium Bisulfite (

    
    )[1][2]
    
  • Organic Solvent A (Ethyl Acetate or DCM)

  • Base (Sodium Carbonate

    
     or Sodium Bicarbonate)[1]
    

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude dark oil in a minimal volume of Ethyl Acetate (avoid ethers as they can form peroxides; avoid alcohols as they compete for adduct formation).[1]

  • Adduct Formation: Add 3-5 equivalents of saturated aqueous

    
     . Vigorously stir or shake for 30–60 minutes.
    
    • Observation: A white precipitate may form at the interface, or the aldehyde may simply migrate into the aqueous layer depending on lipophilicity.

  • Separation: Transfer to a separatory funnel.

    • Organic Layer: Contains impurities (thioamides, tars).[1] Discard (after TLC confirmation).

    • Aqueous Layer (or Precipitate): Contains the target aldehyde-bisulfite adduct.[1][2]

  • Washing: Wash the aqueous layer (or filter cake) 2x with fresh Ethyl Acetate to remove entrained organic impurities.[1]

  • Regeneration:

    • Place the aqueous phase (containing the adduct) in a flask.

    • Overlay with fresh DCM (Dichloromethane).[1]

    • Slowly add saturated aqueous

      
        while stirring until pH 
      
      
      10-11. Note: Do not use strong NaOH, as it can degrade the thiazole ring or cause Cannizzaro disproportionation.
  • Extraction: The regenerated aldehyde will partition into the DCM.[1] Separate, dry over

    
    , and concentrate.
    
Visual Workflow: Bisulfite Purification

BisulfiteWorkflowStartCrude Mixture(Dark Oil)Step1Add EtOAc + Sat. NaHSO3(Vigorous Stirring)Start->Step1DecisionPhase SeparationStep1->DecisionOrgLayerOrganic Phase(Impurities/Thioamide)Decision->OrgLayerDiscardAqLayerAqueous Phase/Solid(Aldehyde-Bisulfite Adduct)Decision->AqLayerKeepWashWash with EtOAc(Remove entrained organics)AqLayer->WashRegenAdd DCM + Na2CO3 (pH 10)(Regenerate Aldehyde)Wash->RegenFinalPure Aldehyde(In DCM Layer)Regen->Final

Caption: Figure 1. Selective isolation of 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde via bisulfite adduct formation.

Module 2: Chromatographic Troubleshooting

Issue: "I prefer chromatography, but the compound streaks (tails) on the column, and I can't separate close impurities."

Technical Insight: The pyrimidine ring contains basic nitrogens that interact strongly with the acidic silanol groups (

Solution: The "Deactivated Silica" Protocol

Do not simply add base to your mobile phase. Pre-treat the column for maximum efficiency.

  • Mobile Phase Modifier: Use 1% Triethylamine (TEA) in your eluent system (e.g., Hexane:EtOAc:TEA).[1]

  • Column Pre-treatment (Critical Step):

    • Pack the column with silica.[1]

    • Flush the column with 2 column volumes of mobile phase containing 1% TEA before loading your sample.

    • Mechanism:[1][3] The TEA binds to the acidic silanol sites, "capping" them.

  • Loading: Dissolve your crude in a minimal amount of DCM/TEA (99:1) or load via dry-load (Celite/Silica).[1]

  • Elution: Run the gradient. The aldehyde should now elute as a tight, symmetrical band.

Data: Solvent Compatibility Table

Solvent SystemSuitabilityNotes
Hexane / EtOAc ModerateStandard.[1] Often requires high % EtOAc due to polarity.
DCM / MeOH HighGood for solubility, but MeOH can dissolve silica slightly (use <5%).[1]
DCM / Acetone ExcellentAcetone provides polarity without the nucleophilicity of alcohols.
Toluene / EtOAc SpecializedExcellent for separating aromatic impurities via pi-pi interactions.[1]

Module 3: Stability & Storage FAQs

Q: My bright yellow solid turned into a white/pale solid after a week. What happened? A: You likely observed oxidation .[1]

  • Mechanism: Aldehydes spontaneously oxidize to carboxylic acids (2-(pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid) in the presence of air.[1] The acid often has a higher melting point and different crystal appearance (often white/colorless) compared to the conjugated aldehyde (often yellow).

  • Validation: Check IR. Appearance of a broad -OH stretch (2500-3300 cm⁻¹) and a shift in carbonyl frequency indicates acid formation.

  • Prevention: Store under Nitrogen/Argon at -20°C.

Q: Can I use ethanol for recrystallization? A: Proceed with caution.

  • Aldehydes can form hemiacetals or acetals in refluxing alcohols, especially if trace acid is present.[1]

  • Recommendation: Use Acetonitrile or a Toluene/Hexane mixture for recrystallization.[1] These are non-nucleophilic and avoid side reactions.

Module 4: Troubleshooting Decision Tree

Use this logic flow to determine the best course of action for your specific situation.

TroubleshootingTreeProblemIdentify IssueIssue1Tarry/ComplexMixtureProblem->Issue1Issue2Streaking onTLC/ColumnProblem->Issue2Issue3Solid turningWhite/AcidicProblem->Issue3Sol1Use BisulfiteProtocol (Module 1)Issue1->Sol1Sol2Add 1% TEA &Pre-wash ColumnIssue2->Sol2Sol3Recrystallize fromAcetonitrileIssue3->Sol3

Caption: Figure 2. Rapid diagnostic logic for purification issues.

References

  • BenchChem. (2025).[1][2][4] Technical Support Center: Aldehyde Purification via Bisulfite Adducts. Retrieved from

  • Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[1][5] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts.[5] Journal of Organic Chemistry, 64(15), 5722-5724.[1] Retrieved from [1]

  • Organic Chemistry Portal. (n.d.).[1] Synthesis of Thiazoles. Retrieved from [1]

  • Brindle, C. S., et al. (2017).[1][6] Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures.[1][6] Organic Process Research & Development, 21(9), 1394–1403.[1][6] Retrieved from [1]

Validation & Comparative

2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde vs. other thiazole derivatives: a comparative study

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde represents a privileged "bi-heterocyclic" scaffold that offers distinct advantages over its phenyl- and pyridyl- analogs in drug discovery. While traditional 2-phenylthiazole derivatives provide lipophilic bulk suitable for hydrophobic pocket binding (e.g., CYP51 inhibitors), the 2-pyrimidinyl variant introduces critical nitrogen atoms that lower LogP, enhance aqueous solubility, and provide additional hydrogen-bond acceptor sites. This guide objectively compares these derivatives, focusing on synthetic accessibility, aldehyde reactivity, and pharmacophoric utility.

Structural & Physicochemical Analysis

The choice between a pyrimidine, pyridine, or phenyl substituent at the C2 position of the thiazole ring fundamentally alters the electronic landscape of the C4-aldehyde.

Comparative Physicochemical Profile (In Silico Consensus)
Feature2-(Pyrimidin-2-yl)- (Target)2-(Pyridin-2-yl)- (Analog A)2-Phenyl- (Analog B)
Electronic Effect Strong Electron Withdrawing (EWG)Moderate EWGNeutral / Weak Donor
C4-CHO Reactivity High (Activated electrophile)ModerateStandard
LogP (Approx) ~1.2 - 1.5~1.8 - 2.1~2.8 - 3.2
H-Bond Acceptors 4 (N atoms)32
Solubility (aq) Moderate-HighModerateLow
Primary Application Kinase Inhibitors, DNA IntercalatorsMetal Chelation, BioisosteresAntifungals, Membrane Targets
Expert Insight: The "Nitrogen Effect"

The pyrimidine ring contains two nitrogen atoms in a 1,3-relationship. This creates a significant electron-deficient character that pulls electron density from the thiazole ring. Consequently, the C4-aldehyde carbon in the pyrimidine derivative is more electrophilic than in the phenyl analog.

  • Implication: Schiff base formation (condensation with amines) proceeds faster with the pyrimidine derivative but may also be more susceptible to hydration or oxidation in air.

Synthetic Accessibility & Yield Comparison

The standard route for all three derivatives is the Hantzsch Thiazole Synthesis . However, the stability and availability of the starting thioamides differ.

Pathway Visualization

The following diagram illustrates the convergent synthesis applicable to this class, highlighting the critical divergence points.

G cluster_0 R-Group Variants Start Nitrile Precursor (R-CN) Thioamide Thioamide Intermediate (R-CSNH2) Start->Thioamide H2S / Et3N Cyclization Hantzsch Cyclization (+ Ethyl Bromopyruvate) Thioamide->Cyclization Reflux/EtOH Ester Thiazole-4-Ester Cyclization->Ester - HBr, - H2O Alcohol Thiazole-4-Methanol (Reduction) Ester->Alcohol LiAlH4 or NaBH4 Product Thiazole-4-Carbaldehyde (Oxidation) Alcohol->Product MnO2 or PCC R1 2-Pyrimidinyl (Target) R2 2-Pyridyl R3 Phenyl

Caption: Convergent Hantzsch synthesis pathway. The R-group is determined by the starting nitrile.

Yield Analysis
  • 2-Phenylthiazole-4-carbaldehyde: High yields (>80%). Thiobenzamide is stable and highly crystalline.

  • 2-(Pyrimidin-2-yl)thiazole-4-carbaldehyde: Moderate yields (60-70%). 2-Cyanopyrimidine is reactive; the resulting thioamide can be sensitive to hydrolysis.

  • Protocol Note: For the pyrimidine derivative, avoiding strong acids during workup is crucial to prevent protonation of the pyrimidine nitrogens, which complicates extraction.

Biological Performance & Application

The utility of the aldehyde lies in its conversion to functionalized drugs (hydrazones, imines, chalcones).

Case Study: Antimicrobial & Kinase Activity

Phenyl Derivatives (The "Lipophilic Anchor"):

  • Mechanism: Extensive research (e.g., European Journal of Medicinal Chemistry) shows 2-phenylthiazoles are ideal for targeting fungal CYP51. The phenyl ring mimics the lanosterol side chain, fitting into hydrophobic pockets.

  • Limitation: Poor water solubility often requires formulation aids.

Pyrimidinyl Derivatives (The "Polar Warhead"):

  • Mechanism: The pyrimidine-thiazole motif acts as a bidentate or tridentate ligand. In kinase inhibitors (e.g., Dasatinib analogs), the pyrimidine nitrogens form critical hydrogen bonds with the ATP-binding hinge region of the kinase.

  • Advantage: The aldehyde allows for the rapid attachment of "tail" groups to probe solvent-exposed regions of the protein.

Experimental Protocols

Objective: Synthesis of 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde via the Ester-Reduction-Oxidation route. This is the most reliable method for generating high-purity aldehydes.

Phase 1: Synthesis of Ethyl 2-(pyrimidin-2-yl)thiazole-4-carboxylate
  • Reagents: Pyrimidine-2-carbothioamide (1.0 eq), Ethyl bromopyruvate (1.1 eq), Ethanol (anhydrous).

  • Procedure:

    • Dissolve pyrimidine-2-carbothioamide (e.g., 10 mmol) in 20 mL anhydrous ethanol.

    • Add ethyl bromopyruvate dropwise at room temperature.

    • Heat to reflux for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Workup: Cool to 0°C. The hydrobromide salt of the product may precipitate. Neutralize with saturated NaHCO3 solution to pH 8.

    • Extract with DCM (3 x 20 mL). Dry over Na2SO4 and concentrate.

    • Purification: Recrystallize from Ethanol/Water.

Phase 2: Reduction to Alcohol
  • Reagents: Ester intermediate (from Phase 1), NaBH4 (2.0 eq), Methanol/THF (1:1).

  • Procedure:

    • Dissolve ester in MeOH/THF at 0°C.

    • Add NaBH4 portion-wise (gas evolution).

    • Stir at RT for 2 hours.

    • Quench: Add Acetone (1 mL) followed by sat. NH4Cl.

    • Isolate: Evaporate volatiles, extract aqueous residue with EtOAc.

Phase 3: Selective Oxidation to Aldehyde

Critical Step: Avoid over-oxidation to carboxylic acid.

  • Reagents: Alcohol intermediate, Activated MnO2 (10 eq), DCM (anhydrous).

  • Procedure:

    • Suspend the alcohol in DCM.

    • Add activated MnO2 (excess is required for kinetics).

    • Stir vigorously at RT for 12-24 hours.

    • Filtration: Filter through a Celite pad to remove MnO2.

    • Result: The filtrate contains the pure aldehyde upon concentration.

Reactivity Workflow (Schiff Base Formation)

The primary use of this aldehyde is condensation. The following diagram details the reaction logic for creating bioactive hydrazones.

Reactivity Aldehyde 2-(Pyrimidin-2-yl) Thiazole-4-CHO Intermediate Hemiaminal (Unstable) Aldehyde->Intermediate Nucleophilic Attack (Fast due to Pyrimidine EWG) Amine Nucleophile (Hydrazine/Amine) Amine->Intermediate Product Schiff Base / Hydrazone (Bioactive Core) Intermediate->Product Dehydration (-H2O) (Acid Cat.)

Caption: Schiff base formation kinetics are accelerated by the electron-withdrawing pyrimidine ring.

References

  • BenchChem. (2025).[1][2][3] Comparative Reactivity of Thiazole-Based Aldehydes: A Guide for Researchers. Retrieved from

  • ChemicalBook. (2023). 2-(Pyridin-4-yl)thiazole-4-carbaldehyde Properties and Suppliers. Retrieved from [4]

  • National Institutes of Health (NIH). (2020). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. PMC7123456. Retrieved from

  • Santa Cruz Biotechnology. (2024). 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde Product Data. Retrieved from

  • Royal Society of Chemistry. (1987).[5] The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. J. Chem. Soc., Perkin Trans.[5] 1. Retrieved from

Sources

A Researcher's Guide to the Reproducibility of Experiments Utilizing 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde and Its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug discovery, the reproducibility of synthetic protocols is the bedrock of efficient and reliable scientific advancement. This guide provides an in-depth analysis of the synthesis of 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde, a heterocyclic aldehyde of significant interest in medicinal chemistry. We will delve into a detailed, reproducible experimental protocol, scrutinize the factors influencing its success, and present a comparative analysis with alternative compounds, supported by experimental data and established synthetic strategies.

Introduction to 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde: A Scaffold of Interest

The fusion of pyrimidine and thiazole rings in a single molecular entity has garnered considerable attention in the field of drug discovery. Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The pyrimidine ring is a core component of nucleobases and is frequently found in therapeutically active compounds, including numerous kinase inhibitors. The title compound, 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde, combines these two privileged scaffolds, making it a valuable building block for the synthesis of novel bioactive molecules. Its aldehyde functionality serves as a versatile handle for further chemical modifications, allowing for the exploration of diverse chemical space in the quest for new therapeutic agents.

Core Synthesis and Reproducibility: A Detailed Protocol

The Hantzsch thiazole synthesis remains one of the most fundamental and widely utilized methods for the construction of the thiazole ring.[1][2] This reaction typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde, a reliable and reproducible protocol can be adapted from the principles of the Hantzsch synthesis.

Experimental Protocol: Synthesis of 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde

This protocol is based on the reaction of pyrimidine-2-carbothioamide with 3-bromo-2-oxopropanal.

Materials:

  • Pyrimidine-2-carbothioamide

  • 3-bromo-2-oxopropanal (or its stable hydrate/acetal precursor)

  • Ethanol (absolute)

  • Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pyrimidine-2-carbothioamide (1.0 equivalent) in absolute ethanol.

  • Addition of α-haloketone: To the stirred solution, add 3-bromo-2-oxopropanal (1.1 equivalents). Note: Due to the instability of 3-bromo-2-oxopropanal, it is often generated in situ or a more stable precursor is used. Careful handling is required.

  • Base Addition and Reaction: Add a mild base such as triethylamine (1.2 equivalents) or sodium bicarbonate (2.0 equivalents) to the reaction mixture. Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: To the residue, add dichloromethane and a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and shake well. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde.

  • Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Causality Behind Experimental Choices and Reproducibility Factors:
  • Choice of Base: The use of a mild base like triethylamine or sodium bicarbonate is crucial. Stronger bases can lead to side reactions and decomposition of the starting materials or product. The base neutralizes the hydrobromic acid formed during the cyclization, driving the reaction to completion. Inconsistent base strength or stoichiometry can significantly impact the yield and purity, affecting reproducibility.

  • Solvent: Ethanol is a common solvent for Hantzsch synthesis as it facilitates the dissolution of the reactants and allows for heating to reflux, which accelerates the reaction rate. The use of absolute ethanol is recommended to avoid potential side reactions with water.

  • Purity of Reactants: The purity of the starting materials, especially the reactive 3-bromo-2-oxopropanal, is paramount for a clean and reproducible reaction. Impurities can lead to the formation of byproducts that are difficult to separate.

  • Reaction Monitoring: Consistent and careful monitoring by TLC is essential to determine the optimal reaction time. Over-refluxing can lead to degradation of the product, while incomplete reaction will result in lower yields.

Comparative Analysis with Alternative Scaffolds

In drug discovery, particularly in kinase inhibitor design, several other heterocyclic aldehydes serve as important synthons. A comparative analysis of the synthesis and reactivity of 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde with these alternatives provides valuable insights for researchers.

Alternative 1: 2-(Pyridin-2-yl)-1,3-thiazole-4-carbaldehyde

This close analog replaces the pyrimidine ring with a pyridine ring. The synthesis follows a similar Hantzsch protocol, reacting 2-pyridinecarbothioamide with 3-bromo-2-oxopropanal.

  • Reproducibility Comparison: The synthesis of the pyridine analog generally exhibits similar reproducibility to the pyrimidine counterpart. The electronic properties of the pyridine and pyrimidine rings are comparable in this context, leading to similar reaction kinetics and yields under optimized conditions.

  • Reactivity Comparison: The electron-withdrawing nature of the pyrimidine ring is slightly greater than that of the pyridine ring. This can render the thiazole ring in the pyrimidine derivative slightly more electron-deficient, potentially influencing the reactivity of the aldehyde group in subsequent reactions. However, for most standard transformations, the difference in reactivity is not substantial.

Alternative 2: Fused Bicyclic Systems (e.g., Thiazolo[5,4-d]pyrimidines)

Fused heterocyclic systems like thiazolo[5,4-d]pyrimidines represent a different structural class with significant biological activities.[3] Their synthesis is often more complex, involving multi-step sequences.

  • Reproducibility Comparison: The multi-step nature of the synthesis of fused systems can introduce more sources of variability, potentially impacting overall reproducibility compared to the more straightforward Hantzsch synthesis of the unfused system. Each step needs to be carefully optimized and controlled to ensure consistent yields and purity.

  • Structural and Functional Comparison: Fused systems offer a more rigid and defined three-dimensional structure, which can be advantageous for specific receptor binding. However, this rigidity also limits conformational flexibility, which might be detrimental for other targets. The unfused 2-(pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde offers greater rotational freedom between the two heterocyclic rings, allowing for more diverse conformational possibilities.

Data Summary: A Comparative Overview
Feature2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde2-(Pyridin-2-yl)-1,3-thiazole-4-carbaldehydeFused Thiazolo[5,4-d]pyrimidine Systems
Synthetic Complexity Low to moderate (typically 1-2 steps)Low to moderate (typically 1-2 steps)Moderate to high (multi-step synthesis)
Key Synthesis Method Hantzsch Thiazole SynthesisHantzsch Thiazole SynthesisMulti-step cyclization and functionalization
Reproducibility Generally high with pure starting materialsGenerally high with pure starting materialsCan be variable depending on the complexity of the route
Typical Yields 60-80% (reported for similar syntheses)60-80% (reported for similar syntheses)Variable, often lower overall yield due to multiple steps
Structural Flexibility High (rotation between rings)High (rotation between rings)Low (rigid fused system)
Key Applications Kinase inhibitors, general medicinal chemistryKinase inhibitors, general medicinal chemistryKinase inhibitors, various biological targets

Visualizing the Synthetic Workflow

To better understand the experimental process, a visual representation of the synthesis of 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde is provided below.

G cluster_start Starting Materials cluster_reaction Hantzsch Thiazole Synthesis cluster_workup Work-up & Purification cluster_product Final Product start1 Pyrimidine-2-carbothioamide reaction Condensation & Cyclization Ethanol, Reflux Base (TEA or NaHCO₃) start1->reaction start2 3-Bromo-2-oxopropanal start2->reaction workup Solvent Removal Extraction (DCM) Washing (NaHCO₃, Brine) reaction->workup Crude Product purification Drying (MgSO₄) Column Chromatography workup->purification product 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde purification->product Pure Product

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde
Reactant of Route 2
2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.